Product packaging for 5-tert-Butyl-2-hydroxybenzoic acid(Cat. No.:CAS No. 16094-31-8)

5-tert-Butyl-2-hydroxybenzoic acid

Cat. No.: B096351
CAS No.: 16094-31-8
M. Wt: 194.23 g/mol
InChI Key: XAICWTLLSRXZPB-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B096351 5-tert-Butyl-2-hydroxybenzoic acid CAS No. 16094-31-8

Properties

IUPAC Name

5-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICWTLLSRXZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167042
Record name 5-(1,1-Dimethylethyl)salicylic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16094-31-8
Record name 5-(1,1-Dimethylethyl)-2-hydroxybenzoic acid
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Record name 5-(1,1-Dimethylethyl)salicylic acid
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Record name 16094-31-8
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Record name 5-(1,1-Dimethylethyl)salicylic acid
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Record name 5-(1,1-dimethylethyl)salicylic acid
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Foundational & Exploratory

5-tert-Butyl-2-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 5-tert-Butyl-2-hydroxybenzoic Acid

Introduction

This compound, a derivative of salicylic acid, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. The presence of a bulky tert-butyl group on the benzene ring introduces unique steric and electronic properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key concepts and workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in research and development.

Physical Properties
PropertyValue
IUPAC Name This compound[1]
CAS Number 16094-31-8[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1][2]
Purity Typically ≥96%
Appearance White to off-white crystalline powder
Storage Store in a dry, well-ventilated place at room temperature.[3]
Spectral Properties
SpectroscopyKey Features
¹H NMR - Aromatic protons in the range of 6.8-7.8 ppm. - A singlet for the nine protons of the tert-butyl group around 1.3 ppm. - A broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm). - A singlet for the phenolic hydroxyl proton.
¹³C NMR - Carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. - Aromatic carbons between 110-160 ppm. - Quaternary and methyl carbons of the tert-butyl group around 30-35 ppm.
IR (Infrared) - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). - O-H stretch from the phenolic hydroxyl group (~3300-3600 cm⁻¹). - C=O stretch from the carboxylic acid (~1650-1700 cm⁻¹). - C-H stretches from the aromatic ring and tert-butyl group (~2850-3100 cm⁻¹).

Chemical Structure

The molecular structure of this compound, featuring a salicylic acid core with a tert-butyl substituent at the 5-position, is depicted below.

C1 C C2 C C1->C2 C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C8 C C5->C8 C6->C1 H1 H O1->H1 O2 O C7->O2 C7->O2 O3 O C7->O3 H2 H O3->H2 C9 C C8->C9 C10 C C8->C10 C11 C C8->C11 H3 H3 C9->H3 H4 H3 C10->H4 H5 H3 C11->H5

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids. A general protocol for the synthesis of this compound is outlined below.

Materials:

  • 4-tert-Butylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Ethanol

Procedure:

  • Phenoxide Formation: In a suitable reaction vessel, dissolve 4-tert-butylphenol in an aqueous solution of sodium hydroxide to form sodium 4-tert-butylphenoxide.

  • Drying: Remove the water under vacuum to obtain the dry sodium phenoxide salt.

  • Carboxylation: Transfer the dry salt to a high-pressure autoclave. Heat the vessel to 120-140°C and introduce carbon dioxide under a pressure of 5-7 atm. Maintain these conditions for several hours.

  • Work-up: After the reaction is complete, cool the autoclave and release the pressure. Dissolve the solid product in hot water.

  • Acidification: Carefully acidify the aqueous solution with concentrated sulfuric acid until a precipitate forms. The pH should be acidic.

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the crude this compound by vacuum filtration.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified acid.

G start Start: 4-tert-Butylphenol phenoxide Sodium 4-tert-butylphenoxide formation (NaOH, H₂O) start->phenoxide drying Drying (Vacuum) phenoxide->drying carboxylation Carboxylation (CO₂, High Pressure, Heat) drying->carboxylation dissolution Dissolution in Hot Water carboxylation->dissolution acidification Acidification (H₂SO₄) dissolution->acidification precipitation Precipitation and Isolation (Cooling, Filtration) acidification->precipitation purification Recrystallization (Ethanol/Water) precipitation->purification end End: Pure this compound purification->end

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Assignment) nmr_proc->nmr_analysis final_structure final_structure nmr_analysis->final_structure ir_prep Sample Preparation (KBr Pellet or ATR) ir_acq Data Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_analysis Spectral Analysis (Functional Group Identification) ir_acq->ir_analysis ir_analysis->final_structure Structural Confirmation start Purified Compound start->nmr_prep start->ir_prep

Caption: Workflow for spectroscopic analysis.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautions: Avoid breathing dust, and use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

5-tert-Butyl-2-hydroxybenzoic acid CAS number 16094-31-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-tert-Butyl-2-hydroxybenzoic Acid (CAS 16094-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with a CAS number of 16094-31-8, is a substituted derivative of salicylic acid. As a member of the hydroxybenzoic acid class of compounds, it holds interest in various scientific fields, including organic synthesis, materials science, and pharmacology. The presence of a bulky tert-butyl group on the benzene ring introduces significant steric and electronic effects, modifying the physicochemical and biological properties compared to its parent compound, salicylic acid. These modifications make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, biological relevance, analytical methods, and safety information. The content is intended to serve as a foundational resource for professionals engaged in research and development.

Physicochemical Properties

The structural characteristics of this compound define its behavior in chemical and biological systems. Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 16094-31-8[1][2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol
IUPAC Name This compound[1]
Synonyms 5-(1,1-dimethylethyl)-2-hydroxybenzoic acid, 5-tert-butylsalicylic acid[3]
Storage Temperature Room Temperature / Ambient[1]
Physical Appearance Data not available[2]

Synthesis and Reactions

The primary industrial and laboratory-scale synthesis of this compound is achieved via the Kolbe-Schmitt reaction. This carboxylation reaction is a well-established method for producing aromatic hydroxy acids.[4][5][6]

Synthesis via Kolbe-Schmitt Reaction

The synthesis starts with 4-tert-butylphenol, which is first deprotonated with a strong base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide is significantly more reactive towards electrophilic aromatic substitution than the starting phenol. The sodium 4-tert-butylphenoxide is then heated under high pressure with carbon dioxide. The electrophilic carbon dioxide attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group, to yield the carboxylated product. The final step involves acidification to protonate the carboxylate and yield this compound.[7][8]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 4-tert-Butylphenol B Sodium 4-tert-butylphenoxide A->B Deprotonation H2O H₂O B->H2O C Sodium 5-tert-butyl-2-hydroxybenzoate B->C Electrophilic Attack NaOH NaOH NaOH->A D This compound C->D Protonation CO2 CO₂ (High Pressure, Heat) CO2->B Acid Acid (e.g., H₂SO₄) Acid->C

Caption: Workflow for the Kolbe-Schmitt synthesis of this compound.
Experimental Protocol: Kolbe-Schmitt Synthesis

The following protocol is adapted from established procedures for similar substituted phenols.[9]

  • Phenoxide Formation: In a high-pressure reactor, charge 4-tert-butylphenol and a stoichiometric equivalent of sodium hydroxide. Heat the mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen) to form the sodium phenoxide salt and remove water.

  • Carboxylation: Seal the reactor and introduce carbon dioxide to a pressure of 80-100 atm. Maintain the temperature at 125-150 °C with vigorous stirring for 4-6 hours.

  • Work-up and Isolation: Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in hot water.

  • Acidification: Acidify the aqueous solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is approximately 2-3. This will precipitate the this compound.

  • Purification: Filter the crude product, wash with cold water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Biological Activity and Applications in Drug Development

While direct biological screening data for this compound is limited in publicly available literature, the core structure is a key component in several biologically active molecules, highlighting its potential as a scaffold in drug discovery.

Neuroprotective Potential of Derivatives

A novel derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (named LX009), has demonstrated significant neuroprotective effects in a model of ischemic stroke.[10] The study showed that this compound protects against oxygen-glucose deprivation/reperfusion injury by reducing oxidative stress. Mechanistically, LX009 was found to elevate the phosphorylation of Akt and increase the expression of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). This suggests that the this compound moiety can be incorporated into structures that modulate key cytoprotective signaling pathways.

G LX009 LX009 Derivative Akt Akt LX009->Akt Promotes Phosphorylation Nrf2 Nrf2 Akt->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Increases Expression Protection Neuroprotection (Anti-apoptosis, Anti-oxidative stress) HO1->Protection

Caption: Proposed signaling pathway for a derivative of this compound.
Enzyme Inhibition

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial enzyme implicated in metabolic regulation and cancer.[11] A screening campaign identified a hit compound where the 2-hydroxybenzoic acid group was crucial for binding to the active site. The carboxylate forms a salt bridge with Arg105 and a hydrogen bond with Tyr102, while the hydroxyl group H-bonds with Val221. This demonstrates the utility of the salicylic acid scaffold for designing targeted enzyme inhibitors. The introduction of a 5-tert-butyl group could be explored to enhance selectivity or potency by probing specific hydrophobic pockets within an enzyme's active site.

Analytical Methods

The characterization and quantification of this compound are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity and concentration of this compound. The protocol below is a general method adapted from procedures for similar phenolic acids.[12][13]

G cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection (10 µL) Sample->Inject Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) Inject->Column Elution Isocratic/Gradient Elution (Mobile Phase) Column->Elution Detect UV Detection (~258 nm) Elution->Detect Result Chromatogram (Purity/Quantification) Detect->Result

Caption: General experimental workflow for HPLC analysis.
Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical starting condition could be 85:15 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on related p-hydroxybenzoic acid derivatives, a wavelength of approximately 258 nm is recommended.[14]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol or the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, distinct signals for the three aromatic protons exhibiting coupling, a broad singlet for the phenolic hydroxyl proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show distinct signals for all 11 unique carbon atoms in the molecule.

Safety and Toxicology

This compound is classified as hazardous. All handling should be performed in a well-ventilated area by trained personnel using appropriate personal protective equipment (PPE).

Hazard TypeGHS ClassificationHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT - Single Exposure Category 3H335: May cause respiratory irritation

Reference: [1]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a versatile synthetic intermediate with defined physicochemical properties. Its synthesis is readily achievable through the Kolbe-Schmitt reaction. While direct biological data on the compound itself is sparse, its structural motif is present in molecules with significant therapeutic potential, particularly in the areas of neuroprotection and enzyme inhibition. This suggests that this compound is a valuable starting material for medicinal chemistry programs and a compelling candidate for further biological screening. Standard analytical methods are well-suited for its characterization and quantification, and established safety protocols should be followed during its handling.

References

physicochemical properties of 5-tert-Butyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while basic identifiers are well-established, specific experimental values for properties such as melting point, boiling point, and solubility have not been located in the reviewed scientific literature.

PropertyValueSource
IUPAC Name 5-(tert-butyl)-2-hydroxybenzoic acid
Synonyms 5-tert-butylsalicylic acid[1]
CAS Number 16094-31-8[2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
InChI Key XAICWTLLSRXZPB-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(O)c(C(=O)O)c1[2]
Purity ≥96%
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Acid Dissociation Constant (pKa) Data not available
Octanol-Water Partition Coefficient (logP) Data not available
Water Solubility Data not available
Storage Conditions Room Temperature, Sealed in Dry Conditions[1]

Experimental Protocols

The following sections detail standardized laboratory protocols that can be employed to determine the key .

Determination of pKa by Potentiometric Titration

This method is a highly accurate technique for determining the acid dissociation constant (pKa) of a weak acid by monitoring pH changes during titration with a strong base.[3]

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker or titration vessel

  • Analytical balance

  • This compound (accurately weighed)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol), if required for solubility

  • 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[4]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[4]

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of approximately 1-10 mM. If the compound has low water solubility, dissolve it first in a minimal amount of a suitable co-solvent (e.g., ethanol) before diluting with deionized water.[3][5] Add KCl solution to maintain a constant ionic strength.[4]

  • Titration Setup: Place the sample solution in the titration vessel on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each increment, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[4] Continue this process well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[6]

    • The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[5]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.[7][8]

Apparatus and Reagents:

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Aqueous buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

  • This compound

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Phase Preparation: Prepare the n-octanol and aqueous buffer phases. Vigorously mix n-octanol and the buffer together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • Add a precise volume of the n-octanol phase and the aqueous stock solution into a centrifuge tube or flask. The volume ratio can be adjusted depending on the expected lipophilicity.[9]

    • Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[10]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. If an emulsion has formed, the mixture may be centrifuged to facilitate separation.[10]

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase (C_water) using a validated analytical method like HPLC-UV.

    • The concentration in the octanol phase (C_octanol) can be determined by difference from the initial concentration in the aqueous phase, assuming mass balance.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations:

    • P = C_octanol / C_water

    • The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds like salicylic acid derivatives.[11][12]

Apparatus and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound sample

  • Solvent for sample dissolution (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent mixture. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used, for example:

      • Start with 95% A / 5% B

      • Linearly increase to 5% A / 95% B over 20 minutes

      • Hold at 95% B for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV scan, often around 254 nm or 300 nm for phenolic acids).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

    • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical processes related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product p_tert_butylphenol p-tert-Butylphenol phenoxide_formation 1. Formation of Potassium Phenoxide p_tert_butylphenol->phenoxide_formation co2 Carbon Dioxide (CO2) carboxylation 2. Kolbe-Schmitt Carboxylation co2->carboxylation alkali Alkali (e.g., KOH) alkali->phenoxide_formation phenoxide_formation->carboxylation High T, P acidification 3. Acidification (Work-up) carboxylation->acidification Add Strong Acid (e.g., HCl) final_product 5-tert-Butyl-2- hydroxybenzoic Acid acidification->final_product

Caption: Plausible synthesis route via the Kolbe-Schmitt reaction.

pKa_Determination_Workflow prep_sample Prepare Analyte Solution (~1-10 mM in H2O/co-solvent) titrate Titrate with Standardized 0.1 M NaOH Solution prep_sample->titrate calibrate_ph Calibrate pH Meter (pH 4, 7, 10 buffers) calibrate_ph->titrate record_data Record pH vs. Volume of Added Titrant titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_ep Determine Equivalence Point (EP) (Max slope of curve) plot_curve->find_ep determine_pka Read pH at Half-EP Volume pH = pKa plot_curve->determine_pka find_half_ep Determine Volume at Half-Equivalence Point (EP/2) find_ep->find_half_ep find_half_ep->determine_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

logP_Determination_Workflow saturate 1. Pre-saturate n-Octanol and Aqueous Buffer partition 3. Mix Phases & Analyte Shake to Equilibrate saturate->partition prepare_stock 2. Prepare Analyte Stock in Aqueous Buffer prepare_stock->partition separate 4. Separate Phases (Centrifuge if needed) partition->separate analyze 5. Analyze Aqueous Phase via HPLC-UV (C_water) separate->analyze calculate 6. Calculate C_octanol and logP analyze->calculate

References

An In-depth Technical Guide to 5-tert-Butyl-2-hydroxybenzoic Acid: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-tert-Butyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid. The document details its structural formula, explores its various isomers, presents key quantitative data, outlines a relevant experimental protocol for its synthesis, and provides a visual representation of its isomeric relationships.

Structural Formula of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄O₃. Its structure consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a tert-butyl group [-C(CH₃)₃] at position 5. The presence of the hydroxyl group ortho to the carboxyl group classifies it as a derivative of salicylic acid.

IUPAC Name: 5-(tert-butyl)-2-hydroxybenzoic acid

Isomers of this compound

The isomers of this compound can be categorized based on the positional arrangement of the tert-butyl and hydroxyl groups on the benzoic acid backbone. Additionally, isomers exist where the tert-butyl group is part of an ester linkage with the carboxylic acid.

Positional Isomers

The primary isomers are positional isomers, where the functional groups occupy different positions on the benzene ring. Given the parent molecule, 2-hydroxybenzoic acid (salicylic acid), the tert-butyl group can be positioned at carbons 3, 4, or 5. Similarly, considering a tert-butylbenzoic acid, the hydroxyl group can be at various positions.

Structural Isomers

Structural isomers also include compounds with the same molecular formula but different connectivity, such as tert-butyl esters of hydroxybenzoic acids.

Quantitative Data of Isomers

The following table summarizes key quantitative data for this compound and some of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound16094-31-8C₁₁H₁₄O₃194.23Not available
3-tert-Butyl-2-hydroxybenzoic acid3885-66-3C₁₁H₁₄O₃194.23Not available
4-tert-Butyl-2-hydroxybenzoic acid5443-03-8C₁₁H₁₄O₃194.23Not available
3,5-Di-tert-butyl-2-hydroxybenzoic acid19715-19-6C₁₅H₂₂O₃250.33157-162[1]
tert-Butyl 2-hydroxybenzoate23408-05-1C₁₁H₁₄O₃194.23Not available
4-tert-Butylbenzoic acid98-73-7C₁₁H₁₄O₂178.23164-167

Experimental Protocols: Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids, including substituted derivatives like this compound.[2][3][4] This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification.

A representative protocol for a similar compound, 3,5-di-tert-butylsalicylic acid, is described below, which can be adapted for the synthesis of this compound starting from 4-tert-butylphenol.[5]

Objective: To synthesize a tert-butyl substituted salicylic acid via Kolbe-Schmitt carboxylation.

Materials:

  • Substituted Phenol (e.g., 4-tert-butylphenol)

  • Sodium Hydroxide (or other alkali metal hydroxide)

  • Carbon Dioxide (gas)

  • Sulfuric Acid (or other strong acid for workup)

  • Solvent (if necessary)

Methodology:

  • Formation of the Phenoxide: The starting phenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This reaction is typically carried out in a dry, inert atmosphere to prevent unwanted side reactions.

  • Carboxylation: The sodium phenoxide is then heated in a high-pressure reactor (autoclave) under a carbon dioxide atmosphere. Typical reaction conditions are 125°C and 100 atm of CO₂.[2] The electrophilic carbon of CO₂ attacks the electron-rich aromatic ring of the phenoxide, preferentially at the ortho position for sodium phenoxide, to form the sodium salt of the carboxylic acid.

  • Acidification: After the carboxylation is complete, the reaction mixture is cooled, and the resulting sodium salicylate derivative is treated with a strong acid, such as sulfuric acid. This protonates the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid product.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the pure this compound.

Note on Regioselectivity: The choice of alkali metal hydroxide can influence the position of carboxylation. While sodium phenoxide tends to yield the ortho-isomer (salicylic acid), using potassium hydroxide can favor the formation of the para-isomer (4-hydroxybenzoic acid).[2][6]

Visualization of Isomeric Relationships

The following diagram, generated using Graphviz (DOT language), illustrates the structural relationship between the parent molecule, 2-hydroxybenzoic acid (salicylic acid), and its tert-butylated positional isomers.

Isomers cluster_main Isomeric Relationship of tert-Butyl-2-hydroxybenzoic acid cluster_isomers Positional Isomers Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) 5_tert_Butyl This compound Salicylic_Acid->5_tert_Butyl tert-Butylation at C5 3_tert_Butyl 3-tert-Butyl-2-hydroxybenzoic acid Salicylic_Acid->3_tert_Butyl tert-Butylation at C3 4_tert_Butyl 4-tert-Butyl-2-hydroxybenzoic acid Salicylic_Acid->4_tert_Butyl tert-Butylation at C4

Isomeric relationship of tert-butylated salicylic acids.

References

Solubility of 5-tert-Butyl-2-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-tert-Butyl-2-hydroxybenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this particular compound, this guide leverages data from the structurally related compound, 2-hydroxybenzoic acid (salicylic acid), to provide a comprehensive understanding of its expected solubility characteristics and the methodologies for its determination.

Introduction to this compound

This compound, a derivative of salicylic acid, is a valuable building block in organic synthesis. Its physicochemical properties, including solubility, are critical for its application in various fields, including pharmaceuticals and materials science. The presence of the bulky tert-butyl group is known to significantly influence its solubility profile compared to its parent compound, salicylic acid. This lipophilic group can enhance solubility in non-polar organic solvents while potentially reducing it in polar solvents.

Expected Solubility Profile

The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of functional groups that can participate in hydrogen bonding. Based on the structure of this compound and the known solubility of related compounds, the following trends can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like methanol and ethanol.

  • Moderate Solubility: Expected in less polar solvents such as chloroform.

  • Low Solubility: Expected in non-polar solvents like acetonitrile.

To provide a quantitative perspective, the following tables summarize the solubility of the parent compound, 2-hydroxybenzoic acid (salicylic acid), in various organic solvents. This data serves as a valuable reference for estimating the solubility behavior of its tert-butyl derivative.

Table 1: Solubility of 2-Hydroxybenzoic Acid (Salicylic Acid) in Various Organic Solvents
SolventTemperature (°C)Molar Solubility (mol/L)
Acetone-30 to +10Highest among tested solvents
Acetonitrile-30 to +10Lowest among tested solvents
Ethyl Acetate-30 to +10High
Methanol-30 to +10High
ChloroformNot specifiedHigher than in water
Water250.0161
1-Propanol250.132 (mole fraction)
2-Propanol250.144 (mole fraction)
2-Propanone250.137 (mole fraction)

Note: The solubility of salicylic acid generally increases with increasing temperature.[1]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound like this compound is the isothermal equilibrium shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the containers in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the suspensions to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of the compound in the specific solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium shake-flask method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-72h) A->B C Settle Suspension B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC or UV-Vis E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong estimation of its behavior can be derived from its structural similarity to salicylic acid. The bulky, lipophilic tert-butyl group is expected to enhance its solubility in non-polar organic solvents. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development.

References

The Ortho Effect: An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-butyl Group in Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a tert-butyl group onto a benzoic acid molecule introduces significant electronic and steric effects that profoundly influence its chemical properties and reactivity. The position of this bulky substituent, particularly at the ortho-position, leads to a phenomenon known as the "ortho effect," which is primarily a manifestation of steric hindrance. This guide provides a comprehensive analysis of the steric effects of the tert-butyl group on the acidity and reactivity of benzoic acid, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. Understanding these effects is crucial for professionals in drug development and chemical synthesis, as they dictate molecular conformation, acidity, and the accessibility of the carboxylic acid functional group to reacting species.

The "Ortho Effect": Steric Hindrance and its Consequences

The "ortho effect" describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[1] This is predominantly a steric phenomenon. When a bulky group like a tert-butyl group is positioned ortho to the carboxylic acid group, it sterically clashes with the carboxyl group.[1] This forces the carboxyl group to twist out of the plane of the benzene ring, a structural change with significant chemical repercussions.

Steric Inhibition of Resonance

In an unsubstituted benzoic acid molecule, the carboxyl group is roughly coplanar with the benzene ring, allowing for resonance between the two. This resonance delocalizes the electron density and stabilizes the molecule. However, when the tert-butyl group at the ortho position forces the carboxyl group to rotate out of the plane, this resonance is inhibited.[1] This "steric inhibition of resonance" has a pronounced effect on the acidity of the molecule.

Quantitative Analysis of Steric Effects

The steric hindrance of the tert-butyl group can be quantified by examining its impact on the acidity (pKa) and reactivity of benzoic acid isomers.

Impact on Acidity (pKa)

The acidity of benzoic acid and its tert-butyl derivatives is a clear indicator of the steric effects at play. The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a measure of the strength of an acid. A lower pKa value indicates a stronger acid.

CompoundpKa in Water (at 25°C)
Benzoic Acid4.20
2-tert-Butylbenzoic Acid3.54
3-tert-Butylbenzoic Acid4.26
4-tert-Butylbenzoic Acid4.38[2]

Table 1: Comparison of pKa values for benzoic acid and its tert-butyl isomers.

As the data in Table 1 illustrates, 2-tert-butylbenzoic acid is a significantly stronger acid (lower pKa) than benzoic acid and its meta and para isomers. This is a direct consequence of the ortho effect. The steric hindrance from the ortho tert-butyl group forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance and stabilizing the carboxylate anion, thus increasing acidity. In contrast, the para-tert-butyl group, being an electron-donating group, slightly decreases the acidity compared to benzoic acid.

Impact on Reactivity: Esterification

Steric hindrance also dramatically affects the rate of reactions involving the carboxyl group, such as Fischer esterification. The bulky ortho-tert-butyl group shields the carboxylic acid from the approach of a nucleophile, such as an alcohol, slowing down the reaction rate.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid in an aqueous solution using potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • Deionized water

Procedure:

  • Preparation of the Benzoic Acid Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the benzoic acid solution into a beaker with a magnetic stir bar. If necessary, adjust the initial pH to be acidic (around pH 2-3) by adding a small amount of 0.1 M HCl. Add KCl to maintain a constant ionic strength.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

  • Data Analysis: Continue the titration until the pH reaches approximately 12. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can also be determined from the first derivative of the titration curve.

Comparative Fischer Esterification

This protocol can be used to compare the relative rates of esterification of benzoic acid and its tert-butyl isomers.

Materials:

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Magnetic stirrers and stir bars

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzoic acid, 2-tert-butylbenzoic acid, 3-tert-butylbenzoic acid, and 4-tert-butylbenzoic acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In separate round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of benzoic acid and each of the tert-butylbenzoic acid isomers.

  • Addition of Reagents: To each flask, add an excess of methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Reaction: Heat the mixtures to reflux with stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a saturated NaHCO₃ solution and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS or HPLC to determine the percentage conversion of the carboxylic acid to its methyl ester.

  • Data Analysis: Plot the percentage conversion versus time for each of the benzoic acid derivatives. The initial slope of these curves will give a qualitative comparison of the initial reaction rates. A more rigorous kinetic analysis can be performed by fitting the data to appropriate rate laws.

Visualizing Steric Hindrance and its Effects

Graphviz diagrams can be used to visualize the concepts and workflows described in this guide.

Steric_Inhibition_of_Resonance cluster_ortho 2-tert-Butylbenzoic Acid cluster_para 4-tert-Butylbenzoic Acid Ortho t-Bu Ortho tert-Butyl Group COOH_ortho Carboxyl Group Ortho t-Bu->COOH_ortho Steric Hindrance Twisted Twisted COOH_ortho->Twisted Twists out of plane Inhibited_Resonance Inhibited_Resonance Twisted->Inhibited_Resonance Inhibits Resonance Increased_Acidity Increased_Acidity Inhibited_Resonance->Increased_Acidity Leads to Para t-Bu Para tert-Butyl Group COOH_para Carboxyl Group Para t-Bu->COOH_para No Steric Hindrance Coplanar Coplanar COOH_para->Coplanar Remains Coplanar Resonance_Intact Resonance_Intact Coplanar->Resonance_Intact Resonance Intact Normal_Acidity Normal_Acidity Resonance_Intact->Normal_Acidity Leads to

Caption: Logical flow of the ortho effect in 2-tert-butylbenzoic acid.

Fischer_Esterification_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester Ester (R-COOR') Elimination->Ester

Caption: Simplified mechanism of Fischer Esterification.

pKa_Determination_Workflow Start Start Prepare_Solution Prepare Benzoic Acid Solution Start->Prepare_Solution Calibrate_pH_Meter Calibrate pH Meter Prepare_Solution->Calibrate_pH_Meter Titrate Titrate with Standard Base Calibrate_pH_Meter->Titrate Record_Data Record pH and Volume of Titrant Titrate->Record_Data Iteratively Plot_Curve Plot Titration Curve Titrate->Plot_Curve Record_Data->Titrate Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The tert-butyl group exerts a powerful steric influence on the chemical behavior of benzoic acid, most notably when substituted at the ortho position. This steric hindrance leads to a quantifiable increase in acidity and a decrease in the rate of reactions at the carboxyl center. For researchers and professionals in the fields of chemical synthesis and drug development, a thorough understanding of these steric effects is indispensable for predicting molecular properties, designing synthetic routes, and developing new chemical entities with desired characteristics. The principles and experimental methodologies outlined in this guide provide a solid foundation for further investigation and application of these fundamental concepts in organic chemistry.

References

Methodological & Application

Scale-Up Synthesis of 5-tert-Butyl-2-hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-tert-Butyl-2-hydroxybenzoic acid, a valuable building block in pharmaceutical and materials science. The synthesis is based on the well-established Kolbe-Schmitt reaction, a carboxylation process widely used in industrial settings.

Introduction

This compound, also known as 5-tert-butylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a bulky tert-butyl group on the salicylic acid backbone, imparts unique solubility and reactivity characteristics, making it a key intermediate in the synthesis of various organic molecules. Applications include the development of novel pharmaceuticals, polymers, and specialty chemicals.

The most common and industrially viable method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1][2][3] This process involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures. In the context of this compound synthesis, the readily available 4-tert-butylphenol serves as the starting material.

Synthetic Workflow

The overall workflow for the scale-up synthesis of this compound involves three main stages: phenoxide formation, carboxylation, and purification.

SynthesisWorkflow cluster_prep Phenoxide Formation cluster_reaction Carboxylation (Kolbe-Schmitt) cluster_purification Purification A 4-tert-Butylphenol C Sodium 4-tert-butylphenoxide A->C Reaction B Sodium Hydroxide B->C E Crude Sodium 5-tert-butyl-2-hydroxybenzoate C->E High T, High P D Carbon Dioxide (High Pressure) D->E G Crude this compound E->G Protonation F Acidification (e.g., H2SO4) F->G H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Phenoxide Formation

This step involves the deprotonation of 4-tert-butylphenol to form the corresponding sodium phenoxide, which is more reactive towards electrophilic aromatic substitution.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (pellets or flakes)

  • Toluene (or another suitable azeotroping agent)

Procedure:

  • In a suitable high-pressure reactor, charge 4-tert-butylphenol and a stoichiometric equivalent of sodium hydroxide.

  • Add toluene to the mixture to aid in the azeotropic removal of water.

  • Heat the mixture under a nitrogen atmosphere with stirring.

  • Distill off the water-toluene azeotrope until no more water is collected, ensuring the formation of the anhydrous sodium 4-tert-butylphenoxide salt.

  • Remove the remaining toluene under vacuum.

Carboxylation (Kolbe-Schmitt Reaction)

The anhydrous sodium phenoxide is then carboxylated using high-pressure carbon dioxide.

Procedure:

  • Pressurize the reactor containing the anhydrous sodium 4-tert-butylphenoxide with carbon dioxide.

  • Heat the reactor to the desired reaction temperature while maintaining the pressure. The reaction is typically carried out at temperatures between 120°C and 160°C and pressures ranging from 5 to 100 atm.[1][3]

  • Maintain these conditions for several hours with continuous stirring to ensure complete carboxylation.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

Work-up and Purification

The crude product, sodium 5-tert-butyl-2-hydroxybenzoate, is converted to the free acid and then purified.

Procedure:

  • Dissolve the solid crude product from the reactor in water.

  • Acidify the aqueous solution with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the crude solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol. The compound is soluble in organic solvents like ethanol and ether and only slightly soluble in water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point).

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, which will induce the crystallization of the purified product.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following table summarizes the key reaction parameters for the Kolbe-Schmitt synthesis. The values are based on typical conditions for the synthesis of substituted salicylic acids and should be optimized for the specific scale and equipment used.

ParameterValueRationale
Starting Material 4-tert-ButylphenolCommercially available and directs carboxylation primarily to the ortho position due to the directing effect of the hydroxyl group.
Base Sodium Hydroxide (NaOH)Forms the sodium phenoxide, which is highly reactive in the Kolbe-Schmitt reaction. Use of potassium hydroxide can favor para-carboxylation.[1][2]
Carboxylation Agent Carbon Dioxide (CO₂)The source of the carboxyl group. High pressure is required to increase its concentration in the reaction medium.
Reaction Temperature 120 - 160 °CBalances reaction rate and selectivity. Higher temperatures can sometimes lead to the formation of the para-isomer or decomposition.
Reaction Pressure 5 - 100 atmEnsures a sufficient concentration of CO₂ for the reaction to proceed efficiently.
Reaction Time 2 - 8 hoursDependent on temperature, pressure, and the efficiency of mixing. Reaction progress should be monitored.
Purification Method Recrystallization (Ethanol/Water)Effective for removing impurities based on the differential solubility of the product.

Safety Considerations

  • The Kolbe-Schmitt reaction is conducted at high temperatures and pressures and should only be performed in a suitable high-pressure reactor with appropriate safety features.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Organic solvents used are flammable.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All procedures should be carried out in a well-ventilated area or a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-Butyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid.

Troubleshooting Guide: Common Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Sub-optimal reaction conditions (temperature, pressure).- Presence of oxygen leading to oxidative side reactions.- Incomplete carboxylation.- Optimize reaction time and temperature.[1]- Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.[1]- Ensure adequate pressure of carbon dioxide.
Formation of Isomeric Byproducts The Kolbe-Schmitt reaction can sometimes yield a mixture of ortho and para isomers. The choice of alkali metal cation and reaction temperature can influence the regioselectivity.- Use potassium hydroxide to favor the formation of the para-isomer if that is a significant side product, although for the target molecule the ortho-product is desired.[2][3]- Carefully control the reaction temperature, as regioselectivity can be temperature-dependent.[2]
Presence of Unreacted 4-tert-Butylphenol - Incomplete reaction.- Insufficient carbon dioxide.- Increase reaction time or temperature.- Ensure a sufficient supply and pressure of CO2.- Purification via recrystallization or column chromatography can remove unreacted starting material.
Formation of Dimeric Impurities Oxidative coupling of the phenoxide intermediate can lead to the formation of biphenyl dimers, such as 2,2'-dihydroxy-5,5'-di-tert-butylbiphenyl.[1]- Exclude oxygen from the reaction mixture by performing the reaction under an inert atmosphere.[1]- Optimize reaction time and temperature to favor carboxylation over dimerization.[1]
O-Alkylation or Di-tert-butylation While less common in the Kolbe-Schmitt reaction itself, these can be side reactions in related syntheses. O-alkylation could occur if alkylating agents are present, and di-tert-butylation could result from the starting phenol reacting further.[4]- Ensure the purity of starting materials and solvents.- Use a molar excess of the phenol to minimize di-alkylation if that is a concern.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method is the Kolbe-Schmitt reaction.[2][3] This process involves the carboxylation of the potassium or sodium salt of 4-tert-butylphenol with carbon dioxide under elevated temperature and pressure.

Q2: How can I confirm the presence of side products in my reaction mixture?

A2: The presence of side products can be identified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the spectra of your product mixture to a pure standard of this compound will reveal the presence of impurities.

Q3: What is the best method to purify this compound from its side products?

A3: Purification can often be achieved through recrystallization from a suitable solvent system (e.g., water or ethanol/water).[5] For mixtures that are difficult to separate by recrystallization, such as isomeric or dimeric byproducts, column chromatography on silica gel is a more effective method.[4]

Q4: Can the reaction conditions be modified to improve the yield and purity of the final product?

A4: Yes, optimizing the reaction conditions is crucial. Key parameters to consider are:

  • Temperature and Pressure: These affect the rate and selectivity of the carboxylation.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the formation of oxidative dimerization byproducts.[1]

  • Reaction Time: Sufficient time is needed for complete carboxylation, but prolonged reaction times at high temperatures can promote side reactions.

Quantitative Data on Side Product Formation

The following table provides an example of how reaction conditions can significantly impact the yield of the desired product and the formation of a major side product in a closely related synthesis of 3,5-di-t-butylsalicylic acid via the Kolbe-Schmitt reaction.[1] This illustrates the importance of optimizing reaction parameters.

Reaction ConditionsYield of 3,5-di-t-butylsalicylic acid (%)Yield of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl (%)
Initial (Non-optimized)< 165
Optimized (Optimized time, temp., reduced O2)688

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This protocol is a general procedure based on the principles of the Kolbe-Schmitt reaction.

1. Preparation of Potassium 4-tert-butylphenoxide:

  • In a suitable reaction vessel, dissolve 4-tert-butylphenol in a minimal amount of a high-boiling point solvent (e.g., toluene or xylene).
  • Under an inert atmosphere (e.g., nitrogen), cautiously add a stoichiometric equivalent of potassium hydroxide.
  • Heat the mixture to reflux to remove water via a Dean-Stark apparatus until the formation of the potassium salt is complete.
  • Remove the solvent under reduced pressure to obtain the dry potassium 4-tert-butylphenoxide.

2. Carboxylation:

  • Transfer the finely powdered potassium 4-tert-butylphenoxide to a high-pressure autoclave.
  • Seal the autoclave and purge with carbon dioxide.
  • Pressurize the autoclave with carbon dioxide to approximately 100 atm.[2][3]
  • Heat the autoclave to around 125-150°C and maintain these conditions for several hours with stirring.

3. Work-up and Purification:

  • Cool the reactor to room temperature and cautiously vent the excess carbon dioxide.
  • Dissolve the solid product in water.
  • Acidify the aqueous solution with a strong acid, such as hydrochloric acid or sulfuric acid, until the this compound precipitates.[6]
  • Collect the crude product by filtration and wash with cold water.
  • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the final product.

Process Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_side_reactions Potential Side Reactions cluster_purification Purification A 4-tert-Butylphenol C Potassium 4-tert-butylphenoxide A->C B Potassium Hydroxide B->C E Crude Product Mixture C->E D Carbon Dioxide (High T, P) D->E F Isomer Formation E->F G Dimerization (Oxidative Coupling) E->G H Unreacted Starting Material E->H I Acidification E->I J Filtration I->J K Recrystallization / Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

References

how to minimize di-t-butylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions, with a specific focus on minimizing di-t-butylation.

Frequently Asked Questions (FAQs)

Q1: What is di-t-butylation in the context of Friedel-Crafts reactions, and why is it a problem?

A1: Di-t-butylation is a common side reaction in Friedel-Crafts alkylation where a second tert-butyl group is added to the aromatic ring, resulting in a disubstituted product when a monosubstituted product is desired. This occurs because the initial product of the reaction, the mono-t-butylated arene, is often more reactive than the starting aromatic compound due to the electron-donating nature of the alkyl group.[1][2][3] This overalkylation, also known as polyalkylation, leads to a mixture of products, reducing the yield of the desired monosubstituted compound and complicating the purification process.[3][4]

Q2: How does steric hindrance influence the selectivity of t-butylation?

A2: Steric hindrance plays a crucial role in controlling the position and extent of t-butylation. The bulky nature of the tert-butyl group can prevent substitution at sterically hindered positions on the aromatic ring.[1][5] For instance, in the t-butylation of toluene, the para-isomer is typically the major product because the ortho positions are sterically shielded by the methyl group.[5] Similarly, starting with a sterically hindered aromatic compound can limit overalkylation.[1]

Q3: Can the choice of catalyst affect the selectivity of mono- versus di-t-butylation?

A3: Yes, the choice of catalyst can significantly impact selectivity. While traditional Lewis acids like aluminum chloride (AlCl₃) are common, they can sometimes promote overalkylation.[1][2] Research has shown that solid acid catalysts, such as zeolites (e.g., H-BEA and H-Y), can offer higher selectivity for mono-alkylation products under optimized conditions.[6][7][8] These catalysts can provide shape selectivity, favoring the formation of less sterically bulky products.[6]

Q4: Are there alternatives to alkyl halides for t-butylation that might offer better control?

A4: Yes, besides tert-butyl halides, tert-butanol can be used as an alkylating agent in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst.[7][8][9][10] The choice of the alkylating agent and the catalyst system can be optimized to improve the selectivity for the desired mono-t-butylated product.

Troubleshooting Guide

Issue 1: Excessive formation of the di-t-butylated product.

  • Possible Cause: The mono-t-butylated product is more reactive than the starting material, leading to a second alkylation.[1][2]

  • Solution:

    • Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the t-butylating agent. This increases the probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.[3][11]

    • Lower Reaction Temperature: Friedel-Crafts alkylations are often exothermic.[5] Lowering the reaction temperature (e.g., using an ice bath) can help control the reaction rate and improve selectivity by reducing the energy available for the second alkylation step.[5]

    • Modify Catalyst Concentration: While a sufficient amount of catalyst is necessary, using a large excess may promote side reactions. Titrate the catalyst amount to find the optimal balance for your specific reaction.

    • Change the Catalyst: Consider using a bulkier or less active Lewis acid, or explore solid acid catalysts like zeolites, which can offer shape selectivity and potentially favor the formation of the mono-alkylated product.[6][7][8]

Issue 2: Low or no yield of the desired t-butylated product.

  • Possible Cause: Inactive catalyst due to moisture, or a deactivated aromatic substrate.[12]

  • Solution:

    • Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[12] Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Check Substrate Compatibility: Friedel-Crafts reactions are not suitable for aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[3][12] Additionally, substrates with -NH₂ or -OH groups can react with the Lewis acid catalyst, deactivating it.[12]

    • Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or test a small batch to confirm its activity.

Experimental Protocols

Key Experiment: Selective Mono-t-butylation of Toluene

This protocol provides a method for the selective synthesis of 4-tert-butyltoluene, minimizing the formation of di-t-butylated byproducts.

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane or excess toluene)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel and a gas outlet

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubbing system (e.g., a trap with a dilute sodium hydroxide solution to neutralize the HCl gas produced).[5] The apparatus should be under an inert atmosphere.

  • Initial Mixture: To the flask, add anhydrous toluene and cool the flask in an ice bath to 0-5°C with stirring.[5]

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled toluene. The addition can be exothermic.[5]

  • Addition of Alkylating Agent: Place the required amount of tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 15-20 minutes, maintaining the temperature between 0-5°C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride complex.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[12]

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5] Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.[5]

Quantitative Data Summary

The following table summarizes key reaction parameters that can be adjusted to minimize di-t-butylation.

ParameterCondition to Minimize Di-t-butylationRationale
Reactant Ratio High excess of aromatic substrate to alkylating agentIncreases the statistical probability of the electrophile reacting with the starting material.[3][11]
Temperature Low (e.g., 0-5°C)Reduces the reaction rate and provides better control over the exothermic reaction, disfavoring the second alkylation.[5]
Catalyst Less active Lewis acids or shape-selective solid acids (zeolites)Can offer higher selectivity for the mono-alkylated product.[6][7]
Reaction Time Monitored to completion of mono-alkylationPrevents prolonged reaction times that could lead to the formation of the di-alkylated product.

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Reactant Ratio Reactant Ratio Mono-t-butylation Mono-t-butylation Reactant Ratio->Mono-t-butylation High Arene:Alkyl Halide Di-t-butylation Di-t-butylation Reactant Ratio->Di-t-butylation Low Arene:Alkyl Halide Temperature Temperature Temperature->Mono-t-butylation Low Temperature->Di-t-butylation High Catalyst Choice Catalyst Choice Catalyst Choice->Mono-t-butylation Shape-selective (e.g., Zeolite) Catalyst Choice->Di-t-butylation Highly Active (e.g., excess AlCl3) Reaction Time Reaction Time Reaction Time->Mono-t-butylation Optimized Reaction Time->Di-t-butylation Prolonged

Caption: Factors influencing mono- vs. di-t-butylation selectivity.

experimental_workflow start Start setup 1. Assemble Dry Apparatus (Inert Atmosphere) start->setup initial_mix 2. Add Aromatic Substrate & Cool to 0-5°C setup->initial_mix catalyst_add 3. Add Anhydrous Lewis Acid Catalyst initial_mix->catalyst_add alkylating_agent 4. Dropwise Addition of t-Butylating Agent catalyst_add->alkylating_agent reaction 5. React at Room Temperature (Monitor Progress) alkylating_agent->reaction workup 6. Quench with Ice & Extract reaction->workup purification 7. Wash, Dry & Purify (e.g., Distillation) workup->purification end End purification->end

Caption: Workflow for a selective Friedel-Crafts t-butylation.

References

purification of crude 5-tert-Butyl-2-hydroxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-tert-Butyl-2-hydroxybenzoic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Recrystallization of this compound

This protocol details the single-solvent recrystallization of this compound using an ethanol-water solvent system. This method is effective for removing most common impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection and Preparation: Prepare a mixed solvent system of ethanol and water. The ideal ratio will depend on the impurity profile, but a good starting point is a 1:1 or 2:1 (v/v) ethanol to water mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the ethanol-water solvent system to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration:

    • To remove insoluble impurities (and activated carbon if used), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a powder funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution through the filter paper. The preheated setup prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Quantitative Data Summary

The following table provides estimated data for the recrystallization of this compound. Actual values may vary depending on the specific experimental conditions and the nature of the impurities.

ParameterValueNotes
Purity of Crude Material 90-95%Purity can vary based on the synthetic route.
Purity after Recrystallization >99%A single recrystallization is typically sufficient.
Melting Point (Pure) 125-128 °CA sharp melting point range indicates high purity.
Recovery Yield 70-85%Yield can be optimized by using the minimum amount of hot solvent.
Recommended Solvent System Ethanol/WaterA 1:1 to 2:1 ratio is a good starting point.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Removes Insoluble Impurities) dissolved->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate cool Slow Cooling to Room Temp filtrate->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Formation of Pure Crystals ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash pure_product Pure this compound wash->pure_product

Caption: A step-by-step workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out (Product separates as an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure, leading to a significant melting point depression.Add more of the more soluble solvent (ethanol) to the hot mixture to increase the solubility and lower the saturation temperature. Cool the solution more slowly.
No Crystals Form Upon Cooling Too much solvent was used. The solution is not sufficiently supersaturated.Reheat the solution to evaporate some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Crystals Form Too Quickly in the Funnel During Hot Filtration The filtration apparatus is too cold, causing premature crystallization.Use a preheated funnel and receiving flask. Keep the solution at or near its boiling point during filtration. Add a small amount of extra hot solvent before filtering.
Low Recovery Yield Too much solvent was used. The crystals were washed with a solvent that was not sufficiently cold. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Cool the filtrate for a longer period in the ice bath.
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated carbon to the hot solution before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is generally effective. The optimal ratio may need to be determined empirically but a 1:1 or 2:1 (v/v) mixture is a good starting point. Ethanol is a good solvent for the compound, while water is a poor solvent, which allows for controlled precipitation upon cooling.

Q2: My purified product has a broad melting point range. What does this indicate?

A2: A broad melting point range is a sign of impurities. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to achieve higher purity.

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling allows for the selective formation of a crystal lattice, which excludes impurity molecules.[1] Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.

Q4: Can I use a single solvent instead of a mixed solvent system?

A4: It is possible, but finding a single solvent with the ideal solubility characteristics (high solubility when hot, low solubility when cold) can be challenging. A mixed solvent system offers more flexibility in fine-tuning the solubility to achieve optimal crystal growth and purity.

Q5: What are the common impurities in crude this compound?

A5: Common impurities can include unreacted starting materials from the synthesis, such as p-tert-butylphenol, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used.

References

column chromatography for separating isomers of tert-butyl-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Chromatographic Separation of tert-Butyl-Hydroxybenzoic Acid Isomers

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the separation of positional isomers of tert-butyl-hydroxybenzoic acid. This resource provides detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address common challenges encountered during the separation process.

Detailed Experimental Protocol: Isomer Separation by Column Chromatography

This protocol outlines a standard normal-phase column chromatography procedure for separating isomers of tert-butyl-hydroxybenzoic acid. The separation is based on the differential adsorption of the isomers onto the polar stationary phase.

Materials and Reagents:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A small amount of acetic acid (0.1-1%) is recommended to be added to the eluent to improve peak shape and reduce tailing of the acidic analytes.

  • Sample: A mixture of tert-butyl-hydroxybenzoic acid isomers dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself).

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated) for monitoring the separation.

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and let the excess solvent drain until it is just level with the top of the silica gel.

    • Add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal volume of a suitable solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin the elution with a solvent system of low polarity (e.g., 95:5 n-hexane:ethyl acetate with 0.1% acetic acid) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. This is known as gradient elution.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light.

    • Combine the fractions containing the pure isomers.

    • Evaporate the solvent to obtain the purified isomers.

Data Presentation: Physicochemical Properties and Chromatographic Behavior

The separation of positional isomers is influenced by subtle differences in their polarity and ability to interact with the stationary phase. The elution order in normal-phase chromatography generally proceeds from the least polar to the most polar compound.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted Elution Order (Normal Phase)Expected Rf (Hypothetical)a
3-tert-Butyl-4-hydroxybenzoic acidC₁₁H₁₄O₃194.232.92nd0.35
3-tert-Butyl-5-hydroxybenzoic acidC₁₁H₁₄O₃194.232.81st0.45

a Rf values are highly dependent on the specific mobile phase composition and are provided for comparative purposes. A lower Rf value indicates stronger interaction with the silica gel and later elution. The predicted elution order is based on the general principle that isomers with less steric hindrance around the polar functional groups will interact more strongly with the silica gel.

Troubleshooting Guide

Q1: The separation between the isomers is poor, and the peaks/spots are overlapping. What should I do?

A1:

  • Optimize the Mobile Phase: Poor resolution is often due to an inappropriate mobile phase polarity. If the Rf values on a TLC plate are too high (>0.5), the mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the Rf values are too low (<0.2), increase the polarity.

  • Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

  • Check for Column Overloading: Applying too much sample can lead to broad bands and poor separation. Try loading a smaller amount of the sample.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Q2: The compound spots on the TLC plate are streaking or the eluted peaks are tailing. How can I fix this?

A2:

  • Acidify the Mobile Phase: Benzoic acid derivatives are acidic, and their interaction with the slightly acidic silica gel can cause tailing. Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[1][2]

  • Sample is Too Concentrated: The sample might be overloaded. Try running the separation with a more dilute sample.[1]

  • Insoluble Impurities: Ensure the sample is fully dissolved before loading it onto the column. Insoluble material can interfere with the chromatography.

Q3: No compound is eluting from the column, or the recovery is very low.

A3:

  • Mobile Phase Polarity is Too Low: The eluent may not be polar enough to move the compounds down the column. Gradually increase the polarity of the mobile phase significantly.

  • Compound Decomposition: The isomers might be unstable on the silica gel. You can test for this by spotting the sample on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.[2][3] If degradation is an issue, consider using a less acidic stationary phase like neutral alumina.[3]

  • Irreversible Adsorption: The compounds may be too polar and are irreversibly adsorbed onto the stationary phase. Try a more polar mobile phase, or consider switching to reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating tert-butyl-hydroxybenzoic acid isomers?

A1: Silica gel is the most common and effective stationary phase for normal-phase separation of these isomers due to its polarity and ability to interact with the hydroxyl and carboxylic acid groups. For difficult separations, other stationary phases like alumina (neutral or basic) could be explored.[3]

Q2: How do I choose the right mobile phase?

A2: The ideal mobile phase should provide a good separation of the isomers, ideally with Rf values between 0.2 and 0.5 on a TLC plate for the compounds of interest. A common starting point is a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. The ratio is optimized through preliminary TLC experiments. For these acidic compounds, adding 0.1-1% acetic acid to the mobile phase is highly recommended to prevent peak tailing.[1][2]

Q3: What is the difference between isocratic and gradient elution, and which one should I use?

A3: In isocratic elution, the composition of the mobile phase remains constant throughout the separation. In gradient elution, the polarity of the mobile phase is gradually increased over time. For separating a mixture of isomers with similar polarities, a shallow gradient elution is often more effective than an isocratic elution as it can provide better resolution.

Q4: How much sample can I load onto my column?

A4: The amount of sample depends on the column dimensions and the difficulty of the separation. As a general rule, for a straightforward separation, you can load approximately 1g of sample for every 20-50g of silica gel. For difficult separations of isomers, the loading capacity should be reduced significantly, perhaps to 1g of sample for every 100g of silica gel or less.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Dissolve Sample prep_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final_product final_product evap->final_product Purified Isomers

Caption: Experimental workflow for the separation of tert-butyl-hydroxybenzoic acid isomers.

troubleshooting_workflow start Poor Isomer Resolution check_rf Check TLC Rf values start->check_rf rf_high Rf > 0.5? check_rf->rf_high rf_low Rf < 0.2? rf_high->rf_low No sol_decrease_polarity Decrease Mobile Phase Polarity rf_high->sol_decrease_polarity Yes overload Column Overloaded? rf_low->overload No sol_increase_polarity Increase Mobile Phase Polarity rf_low->sol_increase_polarity Yes sol_reduce_load Reduce Sample Load overload->sol_reduce_load Yes sol_gradient Use Shallower Gradient overload->sol_gradient No

Caption: Troubleshooting logic for poor separation in column chromatography.

References

optimizing reaction conditions for the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 5-tert-Butyl-2-hydroxybenzoic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial and laboratory method for synthesizing this compound is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of 4-tert-butylphenol's corresponding phenoxide with carbon dioxide under elevated temperature and pressure.[2]

Q2: How does the Kolbe-Schmitt reaction work?

A2: The reaction proceeds through the nucleophilic addition of a phenoxide ion to carbon dioxide.[2][3] First, 4-tert-butylphenol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-tert-butylphenoxide.[3][4] This phenoxide then attacks the carbon atom of CO2, leading to the formation of a salicylate intermediate. An acidic workup is then used to protonate the intermediate, yielding the final this compound product.[2]

Q3: What factors influence the regioselectivity (ortho- vs. para-carboxylation) of the reaction?

A3: The choice of alkali metal hydroxide is a critical factor. Using sodium hydroxide typically favors the formation of the ortho-isomer (salicylic acid derivative), which is the desired product in this case.[3][5] This is due to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide, which directs the CO2 to the ortho position.[3] Conversely, using potassium hydroxide tends to yield the para-isomer, 4-hydroxybenzoic acid.[2] Temperature also plays a role in the regiochemistry of the carboxylation.[2]

Q4: What are the typical reaction conditions for this synthesis?

A4: Traditional Kolbe-Schmitt reactions often require high temperatures (around 125-150°C) and high pressures (up to 100 atm of CO2).[2][6] However, studies have explored optimizing these conditions, including the use of supercritical carbon dioxide, which can enhance reactivity and potentially allow for milder conditions.[7][8][9] The reaction is typically carried out without a solvent, using the molten phenoxide.[6]

Q5: How is the final product purified?

A5: After the reaction is complete, the product mixture is typically dissolved in water.[6] The desired this compound is then precipitated by acidifying the solution with a strong acid, such as hydrochloric acid.[6][10] Further purification can be achieved through recrystallization from a suitable solvent.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Presence of Water: The phenoxide intermediate is highly sensitive to moisture, which can prevent the reaction from proceeding.[5]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents before use. The starting 4-tert-butylphenoxide should be meticulously dried.[1][5]
2. Incomplete Phenoxide Formation: Insufficient base or incomplete reaction with the phenol will result in unreacted starting material.2. Verify Base Stoichiometry and Reaction: Use at least a stoichiometric equivalent of sodium hydroxide. Ensure the formation of the sodium phenoxide is complete by evaporating all water before introducing CO2.[1]
3. Insufficient CO2 Pressure/Temperature: The carboxylation step is highly dependent on achieving and maintaining adequate pressure and temperature.[11]3. Optimize Reaction Parameters: Ensure the reaction vessel is properly sealed and can maintain a pressure of at least 100 atm. The temperature should be carefully controlled, typically around 125-150°C.[2][6]
4. Electron-withdrawing groups: The presence of electron-withdrawing substituents on the phenol can inhibit the carboxylation reaction.[1]4. Check Starting Material Purity: Ensure your 4-tert-butylphenol is free from impurities that might hinder the reaction.
Formation of Para-Isomer 1. Incorrect Base: Use of potassium hydroxide instead of sodium hydroxide favors the formation of the para-isomer.[2]1. Use Sodium Hydroxide: For selective ortho-carboxylation, sodium hydroxide is the preferred base.[5]
2. High Reaction Temperature: At higher temperatures, the thermodynamically more stable para-isomer can be favored.2. Control Temperature: Maintain the reaction temperature in the recommended range (125-150°C) to favor the kinetically controlled ortho-product.
Product is Impure or Difficult to Purify 1. Incomplete Reaction: The presence of unreacted 4-tert-butylphenol in the final product.1. Increase Reaction Time/Temperature: Ensure the reaction goes to completion by allowing for sufficient reaction time under optimal conditions. Monitor the reaction if possible.
2. Formation of Side Products: Besides the para-isomer, other side reactions, though less common, could lead to impurities.2. Optimize Purification: During workup, ensure the pH is low enough to fully precipitate the carboxylic acid. For purification, recrystallization is often effective. If isomers are present, column chromatography may be necessary, though it can be challenging due to similar polarities.[12]
3. Contamination from Reaction Vessel: Using an unsuitable reactor material could introduce impurities.3. Use Appropriate Equipment: An iron retort or a suitable high-pressure autoclave is traditionally used.[1]

Data Presentation

Table 1: Influence of Alkali Metal on Regioselectivity in Kolbe-Schmitt Reaction
PhenoxidePredominant Product Isomer
Sodium Phenoxideortho-Hydroxybenzoic acid (Salicylic acid)[2][5]
Potassium Phenoxidepara-Hydroxybenzoic acid[2]
Table 2: General Kolbe-Schmitt Reaction Conditions for Salicylic Acids
ParameterTypical Range/ValueCitation(s)
Temperature125 - 150 °C[2][6]
Pressure (CO2)~100 atm (High Pressure)[2][6]
SolventGenerally none (molten phenoxide)[6]
ReactantsDry Sodium Phenoxide, Carbon Dioxide[1]
Work-upAcidification (e.g., with HCl or H2SO4)[2][6]

Experimental Protocols

Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a generalized procedure based on the classical Kolbe-Schmitt reaction.

Materials:

  • 4-tert-Butylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2), high pressure cylinder

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • High-pressure autoclave or suitable reactor

Procedure:

  • Formation of Sodium 4-tert-butylphenoxide:

    • In a round-bottom flask, dissolve 1 mole equivalent of 4-tert-butylphenol in a minimal amount of water.

    • Slowly add 1 mole equivalent of sodium hydroxide.

    • Carefully evaporate the water under reduced pressure to obtain the dry, powdered sodium 4-tert-butylphenoxide. It is crucial for the salt to be completely dry.[1]

  • Carboxylation Reaction:

    • Quickly transfer the dried sodium 4-tert-butylphenoxide to a high-pressure autoclave.

    • Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.[2]

    • Heat the autoclave to 125-150°C while maintaining the pressure.[2][6]

    • Allow the reaction to proceed for several hours (e.g., 4-6 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

    • Dissolve the solid reaction mixture in hot water.[6]

    • While stirring, slowly acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the crude product.[6]

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Purification start 4-tert-butylphenol + NaOH phenoxide Dry Sodium 4-tert-butylphenoxide start->phenoxide Evaporate H2O autoclave Pressurize with CO2 Heat to 125-150°C phenoxide->autoclave dissolve Dissolve in H2O autoclave->dissolve acidify Acidify with HCl dissolve->acidify filter Filter & Wash acidify->filter recrystallize Recrystallize filter->recrystallize product Pure 5-tert-Butyl- 2-hydroxybenzoic acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low or No Yield? q1 Were reagents and glassware completely dry? start->q1 s1 Ensure anhydrous conditions. Thoroughly dry all materials. q1->s1 No q2 Was phenoxide formation complete? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use stoichiometric NaOH and ensure complete water removal. q2->s2 No q3 Were temperature and pressure optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Verify reactor seal. Maintain T=125-150°C, P=~100 atm. q3->s3 No end_node Review starting material purity and reaction time. q3->end_node Yes a3_yes Yes a3_no No s3->q3

Caption: Troubleshooting flowchart for low yield in the Kolbe-Schmitt synthesis.

References

troubleshooting low yield in the carboxylation of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carboxylation of 4-tert-butylphenol

This guide provides troubleshooting advice and frequently asked questions to address low yields in the carboxylation of 4-tert-butylphenol, a reaction commonly performed via the Kolbe-Schmitt process to synthesize 2-hydroxy-5-tert-butylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2-hydroxy-5-tert-butylbenzoic acid consistently low?

Low yields in the Kolbe-Schmitt reaction are a common problem and can be attributed to several critical factors:

  • Presence of Moisture: The reaction is highly sensitive to water. Any moisture can reduce the nucleophilicity of the sodium phenoxide intermediate, hindering its reaction with carbon dioxide and lowering the overall yield.[1] All glassware must be flame-dried, and reagents should be anhydrous.

  • Suboptimal Temperature: Temperature control is crucial. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[2] Conversely, excessively high temperatures can favor the formation of the thermodynamically more stable but undesired para-isomer (4-hydroxy-3-tert-butylbenzoic acid).[1]

  • Insufficient CO₂ Pressure: The carboxylation step requires high CO₂ pressure to drive the equilibrium towards the product. Inadequate pressure is a frequent cause of poor conversion.[1] Pressures of 80-100 atm are typical for this reaction.[1][3]

  • Incomplete Phenoxide Formation: The reaction proceeds through the sodium phenoxide intermediate. Ensure that the 4-tert-butylphenol is completely deprotonated by the base (e.g., sodium hydroxide) before the introduction of CO₂.[4][5]

  • Oxidative Side Reactions: The phenoxide intermediate can be susceptible to oxidation, especially at high temperatures. This can lead to the formation of colored impurities and byproducts, such as dimers, which significantly reduces the yield of the desired acid.[6]

Q2: What are the optimal reaction conditions, and how does the choice of base affect the outcome?

Optimizing reaction conditions is key to maximizing yield and selectivity. The choice of alkali metal base is particularly important as it influences the position of carboxylation.

  • Base Selection: Using sodium hydroxide to form the sodium phenoxide intermediate favors the formation of the ortho-isomer (the desired 2-hydroxy-5-tert-butylbenzoic acid).[1] In contrast, using potassium hydroxide tends to yield the para-isomer as the major product.[3][4]

  • Temperature and Pressure: While optimal conditions should be determined empirically, typical parameters for the Kolbe-Schmitt reaction provide a good starting point. A significant increase in salicylic acid yield (from phenol) was observed when increasing the temperature from 125 °C to 150 °C.[2] The reaction is typically conducted at temperatures between 125-150°C and under high CO₂ pressure (82-138 bar).[1][2][3]

Q3: What are the major byproducts, and how can their formation be minimized?

The primary byproduct is typically the isomeric 4-hydroxy-3-tert-butylbenzoic acid .[1] In some cases, especially if oxygen is present, an oxidative coupling byproduct, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl , can form from the phenoxide radicals, drastically reducing the yield.[6]

Strategies to Minimize Byproducts:

  • Use Sodium Hydroxide: To ensure high selectivity for the ortho-product.[1]

  • Maintain an Inert Atmosphere: Before introducing carbon dioxide, ensure the reaction vessel is purged with an inert gas like nitrogen to remove all oxygen, which helps prevent oxidative dimer formation.[6]

  • Optimize Temperature: Avoid excessively high temperatures that favor the formation of the para-isomer.[1]

  • Control Reaction Time: Optimizing the reaction time can prevent the formation of byproducts that may arise from prolonged exposure to high temperatures.[6]

Q4: My reaction mixture turned dark, suggesting decomposition. What causes this and how can it be prevented?

A dark reaction mixture often indicates the presence of oxidized byproducts. Phenoxides are susceptible to oxidation, which can form highly colored impurities.[6] This can be caused by trace amounts of oxygen in the reaction vessel. To prevent this, it is critical to perform the reaction under strictly anhydrous and oxygen-free conditions. Purging the reactor with nitrogen or argon before sealing and pressurizing with CO₂ is a mandatory step.[6][7]

Q5: What is the most effective method for purifying the final product?

The standard purification protocol involves several steps:

  • Acidification: After the reaction, the resulting sodium carboxylate salt is dissolved in water. The solution is then carefully acidified (e.g., with HCl or H₂SO₄) to a pH of ~2-3.[1] This protonates the carboxylate, causing the crude 2-hydroxy-5-tert-butylbenzoic acid to precipitate out of the aqueous solution.

  • Filtration: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.[1]

  • Recrystallization: This is the most critical step for achieving high purity. The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to remove unreacted starting material and isomeric byproducts.[1] For other challenging purifications, methods like fractional distillation under reduced pressure or column chromatography can be considered.[8]

Troubleshooting and Data Summary

The following table summarizes the impact of key experimental parameters on the carboxylation of phenols.

ParameterLow Value/Suboptimal ConditionOptimal Range/ConditionHigh Value/Suboptimal ConditionEffect on Yield
Temperature Slow reaction rate, low conversion.[2]125 - 150 °C[1][2][3]Favors para-isomer, potential decomposition.[1]Yield is highly sensitive; optimal range is critical.
CO₂ Pressure Incomplete carboxylation, low yield.[1]80 - 138 bar (approx. 80-135 atm)[2][3]Generally favorable, limited by equipment.Higher pressure drives the reaction forward.
Moisture Anhydrous conditions required.< 0.1%Reduces phenoxide nucleophilicity, lowers yield.[1]Strictly anhydrous conditions are essential.
Oxygen Inert atmosphere required.< 10 ppmCauses oxidative side-reactions, byproduct formation.[6]Absence of oxygen is critical to prevent side reactions.
Base ---Sodium Hydroxide (for ortho-product)[1]Potassium Hydroxide (yields para-product)[3]Choice of base dictates product regioselectivity.

Visual Guides and Protocols

Troubleshooting Workflow for Low Yield

G cluster_reagents Reagent & Setup Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield Observed reagent_purity Impure 4-tert-butylphenol? start->reagent_purity temp Temperature Too Low or Too High? start->temp para_isomer Formation of para-Isomer? start->para_isomer moisture Moisture in Reagents/Solvent/Glassware? reagent_purity->moisture oxygen Oxygen in Reactor? moisture->oxygen sol_dry Action: Ensure anhydrous conditions moisture->sol_dry sol_inert Action: Purge with N2/Ar oxygen->sol_inert pressure CO2 Pressure Too Low? temp->pressure sol_temp Action: Optimize temperature (125-150°C) temp->sol_temp base Incomplete Phenoxide Formation? pressure->base sol_pressure Action: Increase CO2 pressure (>80 atm) pressure->sol_pressure time Incorrect Reaction Time? base->time dimer Oxidative Dimerization? para_isomer->dimer sol_base Action: Use NaOH for ortho-selectivity para_isomer->sol_base dimer->sol_inert

Caption: Troubleshooting flowchart for low yield carboxylation.

Key Reaction Pathways

G cluster_products Reaction Products start 4-tert-butylphenol phenoxide Sodium 4-tert-butylphenoxide start->phenoxide + NaOH - H2O main_product Desired Product: 2-Hydroxy-5-tert-butylbenzoic Acid phenoxide->main_product 1. CO2, High P, 125-150°C 2. H+ Workup (Ortho-Carboxylation) para_byproduct Byproduct: 4-Hydroxy-3-tert-butylbenzoic Acid phenoxide->para_byproduct High Temp / KOH (Para-Carboxylation) dimer_byproduct Byproduct: Oxidative Dimer phenoxide->dimer_byproduct O2 (trace) (Oxidative Coupling)

Caption: Main reaction and competing side reaction pathways.

Generalized Experimental Protocol

This protocol describes a generalized procedure for the carboxylation of 4-tert-butylphenol via the Kolbe-Schmitt reaction. Caution: This reaction involves high pressure and temperature and should only be performed by trained personnel with appropriate safety equipment, including a properly rated pressure reactor and safety shielding.

1. Preparation of Sodium 4-tert-butylphenoxide (Step 1)

  • Equipment: A high-pressure stainless-steel autoclave/reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • Procedure:

    • Ensure the reactor is scrupulously clean and dry.

    • Charge the reactor with 4-tert-butylphenol (1.0 eq).

    • Add finely ground sodium hydroxide (1.0-1.1 eq).

    • Seal the reactor and begin stirring. Heat the mixture gradually to ~130-150°C under vacuum or while purging with dry nitrogen to facilitate the formation of the sodium phenoxide salt and to remove the water that is formed. Complete removal of water is critical for high yield.[1]

2. Carboxylation Reaction (Step 2)

  • Procedure:

    • After water removal, cool the reactor slightly.

    • Pressurize the reactor with dry carbon dioxide to the desired pressure (e.g., 80-100 atm).[1]

    • Heat the reactor to the target temperature (e.g., 125-140°C) with vigorous stirring.[1]

    • Maintain these conditions for 4-8 hours. The reaction progress can be monitored by sampling if the reactor setup allows.

3. Workup and Purification (Step 3)

  • Procedure:

    • Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid product mass inside the reactor in hot water.

    • Transfer the aqueous solution to a separate vessel and cool it in an ice bath.

    • Slowly acidify the solution with concentrated HCl or H₂SO₄ to pH 2-3 while stirring.[1] The product will precipitate as a solid.

    • Collect the crude product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the crude solid. For further purification, recrystallize the product from a suitable solvent like an ethanol/water mixture.[1]

References

Technical Support Center: HPLC Analysis of 5-tert-Butyl-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting impurities in 5-tert-Butyl-2-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound and its impurities?

A1: The most prevalent method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique typically employs a C18 stationary phase (column) with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[1][2]

Q2: Why is it necessary to add acid to the mobile phase?

A2: this compound is an acidic compound. Adding a small amount of acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups.[1][3] This ensures the analyte exists in a single, neutral form, which results in sharper, more symmetrical peaks and consistent, reproducible retention times.[1]

Q3: What are the potential impurities I should look for?

A3: Impurities can originate from the synthesis process, degradation, or storage. For aromatic carboxylic acids like this, potential impurities often include isomers, precursors, and byproducts from side reactions. Based on the synthesis of the related compound salicylic acid, analogous impurities could include phenol, 4-hydroxybenzoic acid, and various dihydroxybenzoic acid isomers.[3]

Q4: What is a suitable detection wavelength for this analysis?

A4: A UV detector is typically used for this analysis. Given the aromatic structure of the compound, a detection wavelength in the range of 230 nm to 260 nm should provide good sensitivity for both the main compound and its potential impurities.

Q5: How can I confirm the identity of an impurity peak?

A5: Peak identity can be confirmed by comparing its retention time with that of a certified reference standard. For definitive identification, especially for unknown impurities, collecting the peak fraction and analyzing it using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q: My peaks are broad or tailing. What could be the cause and how do I fix it?

A: Peak tailing for acidic compounds is a common issue.

  • Possible Cause 1: Inappropriate Mobile Phase pH. If the pH of the mobile phase is too high, the acidic analyte can interact with residual silanol groups on the silica-based column packing, causing tailing.[4]

    • Solution: Lower the pH of the mobile phase by adding a small concentration (0.1%) of an acid like phosphoric acid or formic acid. This ensures the analyte is fully protonated and reduces secondary interactions.[1]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample and reinject.[4]

  • Possible Cause 3: Column Contamination or Degradation. The column may have accumulated contaminants or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q: The retention times for my peaks are shifting between injections. Why is this happening?

A: Drifting retention times suggest a lack of system equilibrium or changes in experimental conditions.

  • Possible Cause 1: Insufficient Column Equilibration. The column was not allowed to fully equilibrate with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before injecting the first sample.

  • Possible Cause 2: Mobile Phase Inconsistency. The composition or pH of the mobile phase is changing over time. This can be due to poor mixing, evaporation of the organic solvent, or inaccurate preparation.[5]

    • Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Keep the solvent bottles capped to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.[5]

  • Possible Cause 3: Temperature Fluctuations. The column temperature is not stable.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

Q: I am seeing poor resolution between the main peak and an impurity. How can I improve the separation?

A: Poor resolution means the peaks are not sufficiently separated from each other.

  • Possible Cause 1: Incorrect Mobile Phase Composition. The ratio of organic solvent to water may not be optimal for separation.

    • Solution: Adjust the mobile phase composition. To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile). Perform this adjustment in small increments (e.g., 2-5%).

  • Possible Cause 2: Suboptimal Selectivity. The chosen mobile phase and stationary phase are not providing enough chemical difference in their interactions with the analytes.

    • Solution: Change the organic modifier (e.g., switch from acetonitrile to methanol) or the acid modifier (e.g., switch from phosphoric acid to trifluoroacetic acid), as this can alter the selectivity of the separation.[3] You could also try a different type of column, such as a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a standard reversed-phase HPLC method suitable for identifying and quantifying impurities in this compound.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to make a 25 mL solution. This results in a stock solution of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Prepare a dilution of this stock solution (e.g., 1:100) to create a 0.01 mg/mL solution for quantifying low-level impurities.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: Water with 0.1% Phosphoric Acid.

      • Solvent B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient Elution:

      • Start with a higher aqueous percentage to retain polar impurities and gradually increase the organic percentage to elute the main compound and less polar impurities.

    Time (minutes)% Solvent A (Water + 0.1% H₃PO₄)% Solvent B (Acetonitrile + 0.1% H₃PO₄)
    0.07030
    20.03070
    25.03070
    25.17030
    30.07030
    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

Data Presentation

Table 1: Potential Impurities and Expected Elution Order

The following table lists potential impurities related to this compound and their expected relative elution order in a typical reversed-phase HPLC system. Actual retention times will vary based on specific conditions.

Compound NameStructure Relative to Main CompoundExpected Retention Time (Relative)
4-Hydroxybenzoic AcidLacks the tert-butyl group, less hydrophobic.Early
2,5-Dihydroxybenzoic Acid (Gentisic Acid)Lacks the tert-butyl group, more polar due to extra -OH group.Early
PhenolLacks both the tert-butyl and carboxylic acid groups, less polar.Early to Mid
This compound Main Compound Mid to Late
Unidentified Isomer 1Same molecular formula, potentially different substitution pattern.Varies (could be earlier or later)
Precursor X (e.g., tert-butyl phenol)Potential starting material, likely less polar than the final acid.Late

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (Dissolve & Filter) Equilibrate 3. Equilibrate System SamplePrep->Equilibrate MobilePhasePrep 2. Prepare Mobile Phase (Mix & Degas) MobilePhasePrep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. Chromatographic Separation (Column & Mobile Phase) Inject->Separate Detect 6. Detect Analytes (UV) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Identify 8. Identify & Quantify Impurities Integrate->Identify Report 9. Generate Report Identify->Report

Caption: General workflow for HPLC impurity analysis.

Troubleshooting_Tree cluster_problems cluster_solutions_peak cluster_solutions_rt cluster_solutions_res Start Identify HPLC Problem PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape RetentionShift Shifting Retention Times Start->RetentionShift Resolution Poor Resolution Start->Resolution Sol_pH Adjust Mobile Phase pH (Lower to ~2.5-3.0) PeakShape->Sol_pH Cause: Wrong pH? Sol_Conc Reduce Sample Concentration PeakShape->Sol_Conc Cause: Overload? Sol_Col_Flush Flush or Replace Column PeakShape->Sol_Col_Flush Cause: Bad Column? Sol_Equil Increase Equilibration Time RetentionShift->Sol_Equil Cause: Equilibrium? Sol_MP_Prep Prepare Fresh Mobile Phase RetentionShift->Sol_MP_Prep Cause: Mobile Phase? Sol_Temp Use Column Oven RetentionShift->Sol_Temp Cause: Temperature? Sol_Gradient Optimize Gradient/Isocratic % Resolution->Sol_Gradient Cause: Elution Strength? Sol_Solvent Change Organic Solvent (ACN <=> MeOH) Resolution->Sol_Solvent Cause: Selectivity? Sol_Column Try Different Column Chemistry Resolution->Sol_Column Cause: Stationary Phase?

Caption: Decision tree for troubleshooting common HPLC issues.

Impurity_Relationship Main This compound Imp3 Related Substance (e.g., 4-Hydroxybenzoic Acid) Main->Imp3 Related Byproduct Imp4 Degradation Product Main->Imp4 Degradation Imp1 Synthesis Precursor (e.g., p-tert-butylphenol) Imp1->Main Synthesis Imp2 Isomeric Impurity Imp2->Main Side-Reaction

Caption: Potential relationships between the main compound and its impurities.

References

Technical Support Center: Regioselective Synthesis of Substituted Salicylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted salicylic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the synthesis of substituted salicylic acids?

A1: Regioselectivity refers to the control over the position at which a chemical transformation occurs when multiple positions are available. In the context of synthesizing substituted salicylic acids from phenols, the primary challenge is controlling the carboxylation (addition of a -COOH group) to occur specifically at the ortho position (adjacent to the hydroxyl group) versus the para position (opposite the hydroxyl group).[1][2][3]

Q2: Why is achieving high regioselectivity often difficult?

A2: The hydroxyl group (-OH) of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[3][4] This means that incoming electrophiles, like carbon dioxide in carboxylation reactions, are electronically directed to both the ortho and para positions. Achieving selectivity for one position over the other often requires careful control of reaction conditions, as the two positions have competing reactivity.[2]

Q3: What is the Kolbe-Schmitt reaction, and why is it a primary method for salicylic acid synthesis?

A3: The Kolbe-Schmitt reaction is a widely used industrial method for synthesizing salicylic acids.[5][6][7] It involves the carboxylation of an alkali metal phenoxide (formed by treating a phenol with a base) using carbon dioxide, typically under high pressure and temperature.[6][7][8] Its prevalence is due to the use of readily available and inexpensive starting materials: phenol, a base like sodium hydroxide, and carbon dioxide.[9]

Q4: What are the key factors that control regioselectivity in the Kolbe-Schmitt reaction?

A4: The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to several factors:

  • Metal Cation: The choice of the alkali metal hydroxide is critical. Sodium phenoxides tend to favor ortho-carboxylation, while potassium and especially cesium phenoxides favor the para position.[6][10][11] The smaller sodium ion is thought to form a chelate complex with the phenoxide and CO2, directing the carboxylation to the nearby ortho position.[12]

  • Temperature: Lower temperatures (e.g., 125–150 °C) generally favor the formation of the ortho isomer (salicylic acid).[6] Higher temperatures (>200 °C) promote the isomerization of the initially formed salicylate to the more thermodynamically stable para isomer, 4-hydroxybenzoic acid.[10]

  • CO2 Pressure: High CO2 pressure is typically required for efficient carboxylation.[6][7]

Q5: Are there modern alternatives to the Kolbe-Schmitt reaction for substrates with sensitive functional groups?

A5: Yes. The harsh conditions of the Kolbe-Schmitt reaction can be incompatible with complex molecules. Modern alternatives offering milder conditions and often higher selectivity include:

  • Palladium-Catalyzed C-H Carboxylation: These methods use a directing group, such as a silanol, to selectively functionalize the C-H bond ortho to the hydroxyl group.[5][13] This approach offers high efficiency, excellent functional group tolerance, and high regioselectivity under milder conditions.[5]

  • Enzymatic Carboxylation: Biocatalytic methods using carboxylase enzymes can provide exceptional regioselectivity, often exclusively forming the o-hydroxybenzoic acid derivatives without the formation of para isomers.[9][14] These reactions proceed under ambient conditions but may be limited by enzyme availability and substrate scope.[15]

Troubleshooting Guides

Problem 1: My Kolbe-Schmitt reaction produces a low yield of the desired ortho-isomer (salicylic acid) and a high yield of the para-isomer.

  • Potential Cause 1: Incorrect Metal Cation. You may be using potassium hydroxide (KOH) or cesium hydroxide (CsOH), which inherently favor the para position.[6][10][16]

    • Solution: Use sodium hydroxide (NaOH) to generate sodium phenoxide, which preferentially directs carboxylation to the ortho position.[11]

  • Potential Cause 2: Reaction Temperature is Too High. Temperatures above 200°C can cause the potassium salt of salicylic acid to rearrange to the more stable para-hydroxybenzoic acid.[10]

    • Solution: For ortho selectivity, maintain the reaction temperature between 125°C and 150°C.[6]

Problem 2: My reaction yield is generally poor, with significant recovery of the starting phenol.

  • Potential Cause 1: Presence of Water. The Kolbe-Schmitt reaction is highly sensitive to moisture, which can reduce the yield.[11]

    • Solution: Ensure all reactants (especially the alkali phenoxide salt) and solvents are rigorously dried before use. The phenoxide should be prepared and handled under anhydrous conditions.[11][17]

  • Potential Cause 2: Insufficient CO2 Pressure. The carboxylation is an equilibrium process, and sufficient CO2 pressure is needed to drive the reaction forward.

    • Solution: Perform the reaction in a sealed autoclave under high CO2 pressure (e.g., 5-100 atm).[6][11]

Problem 3: The harsh conditions of the Kolbe-Schmitt reaction are degrading my complex starting material.

  • Potential Cause: Inherent Reaction Requirements. The high temperatures and pressures required for the Kolbe-Schmitt reaction are not suitable for phenols bearing sensitive functional groups.

    • Solution 1: Use a Palladium-Catalyzed Method. A silanol-directed C-H carboxylation is performed under much milder conditions and demonstrates excellent functional group tolerance.[5][13]

    • Solution 2: Explore Enzymatic Carboxylation. If applicable to your substrate, enzymatic methods operate under physiological conditions (ambient temperature and pressure) and offer unparalleled regioselectivity, avoiding harsh reagents entirely.[15][18]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Kolbe-Schmitt Reaction.

Phenoxide SaltTemperatureCO2 PressurePredominant IsomerReference
Sodium Phenoxide125 °C100 atmortho (Salicylic Acid)[6][7]
Potassium Phenoxide230 °C0.5 MPapara (p-Hydroxybenzoic Acid)[10]
Cesium Phenoxide125 °C5.0 MPapara (p-Hydroxybenzoic Acid)[10]
Tetraalkylammonium Phenoxide125 °C5.0 MPapara (p-Hydroxybenzoic Acid)[10]

Table 2: Comparison of Key Synthetic Methods for Regioselective Carboxylation of Phenols.

MethodTypical ConditionsRegioselectivityAdvantagesLimitations
Kolbe-Schmitt Reaction High Temp (125-230°C), High Pressure (5-100 atm)Tunable (ortho or para)Low-cost, scalableHarsh conditions, limited functional group tolerance
Pd-Catalyzed C-H Carboxylation Moderate Temp (~95°C), 1 atm COHigh ortho-selectivityMild conditions, high functional group toleranceRequires expensive catalyst, directing group strategy
Enzymatic Carboxylation Ambient Temp & Pressure, Aqueous BufferExclusive ortho-selectivityExtremely mild, highly selective, "green"Limited substrate scope, enzyme stability/availability

Experimental Protocols

Protocol 1: General Procedure for ortho-Selective Carboxylation (Kolbe-Schmitt Reaction)

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in a solvent like toluene. Add an equimolar amount of sodium hydroxide solution. Heat the mixture to reflux and remove water via azeotropic distillation until the sodium phenoxide precipitates as a dry powder. Dry the salt thoroughly under vacuum.[17]

  • Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Seal the vessel and pressurize with dry carbon dioxide to 100 atm.[6][7]

  • Reaction: Heat the autoclave to 125 °C and maintain for several hours with stirring.[6][7]

  • Work-up: Cool the reactor to room temperature and slowly vent the CO2 pressure. Dissolve the solid product in water.

  • Acidification: Acidify the aqueous solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is acidic. Salicylic acid will precipitate out of the solution.[6][7]

  • Purification: Collect the crude salicylic acid by filtration, wash with cold water, and recrystallize from hot water or another suitable solvent.[19]

Protocol 2: General Procedure for Palladium-Catalyzed Silanol-Directed ortho-C-H Carboxylation

This is a representative protocol based on published methods.[5]

  • Reactant Mixture: To an oven-dried reaction vial, add the phenol-derived silanol (1.0 eq.), Pd(OAc)2 (10 mol %), a ligand such as Boc-Leu-OH (20 mol %), and an oxidant like AgOAc (3.0 eq.).

  • Solvent and Reagents: Add a suitable solvent such as 1,2-dichloroethane (DCE) and an additive like CF3CH2OH (3.0 eq.).

  • CO Atmosphere: Purge the vial with argon, then introduce carbon monoxide (CO) gas via a balloon.

  • Reaction: Seal the vial and heat the reaction mixture at 95 °C for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified using column chromatography to isolate the desired substituted salicylic acid.

Visualizations

G Troubleshooting Regioselectivity in Phenol Carboxylation start Undesired Isomer Ratio in Kolbe-Schmitt Reaction check_isomer What is the major product? start->check_isomer para_major High para-Isomer, ortho-Isomer desired check_isomer->para_major para ortho_major High ortho-Isomer, para-Isomer desired check_isomer->ortho_major ortho check_cation_para Check Metal Cation para_major->check_cation_para check_cation_ortho Check Metal Cation ortho_major->check_cation_ortho check_temp_para Check Temperature check_cation_para->check_temp_para Is it Na+? solution_na Use Sodium (Na+) Phenoxide check_cation_para->solution_na Is it K+ or Cs+? solution_low_temp Lower Temp to ~125-150 °C check_temp_para->solution_low_temp Is it >160 °C? check_temp_ortho Check Temperature check_cation_ortho->check_temp_ortho Is it K+ or Cs+? solution_k_cs Use Potassium (K+) or Cesium (Cs+) Phenoxide check_cation_ortho->solution_k_cs Is it Na+? solution_high_temp Increase Temp to >200 °C (with K+) check_temp_ortho->solution_high_temp Is it <200 °C?

Caption: Troubleshooting workflow for Kolbe-Schmitt reaction regioselectivity.

G Key Factors Influencing Regioselectivity center Regioselectivity (ortho vs. para) cation Metal Cation cation->center cation_detail Na+ favors ortho K+, Cs+ favor para cation->cation_detail temp Temperature temp->center temp_detail Low Temp (<150°C) favors ortho High Temp (>200°C) favors para temp->temp_detail mechanism_detail ortho: Kinetic product para: Thermodynamic product temp->mechanism_detail sterics Steric Hindrance sterics->center sterics_detail Large cations (Cs+) sterically hinder ortho attack sterics->sterics_detail mechanism Reaction Mechanism mechanism->center

Caption: Factors controlling ortho vs. para selectivity in phenol carboxylation.

G Comparison of Synthetic Strategies start Goal: Synthesize Substituted Salicylic Acid ks Kolbe-Schmitt Reaction start->ks pd Pd-Catalyzed C-H Activation start->pd enz Enzymatic Carboxylation start->enz ks_pros Pros: - Inexpensive Reagents - Scalable ks->ks_pros ks_cons Cons: - Harsh Conditions - Low Functional Group Tolerance ks->ks_cons pd_pros Pros: - Mild Conditions - High Functional Group Tolerance - High ortho-Selectivity pd->pd_pros pd_cons Cons: - Expensive Catalyst - Requires Directing Group pd->pd_cons enz_pros Pros: - Extremely Mild Conditions - Unmatched ortho-Selectivity - Environmentally Benign enz->enz_pros enz_cons Cons: - Limited Substrate Scope - Enzyme Availability/Cost enz->enz_cons

Caption: Logic diagram comparing different synthetic routes to salicylic acids.

References

improving the solubility of 5-tert-Butyl-2-hydroxybenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-tert-Butyl-2-hydroxybenzoic acid in reaction setups.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the dissolution of this compound for chemical reactions.

Issue 1: this compound is not dissolving in the selected solvent.

  • Initial Checks:

    • Purity Verification: Impurities can significantly affect solubility. Ensure the purity of your this compound using appropriate analytical methods like NMR or HPLC.

    • Particle Size: Larger crystals have a smaller surface area-to-volume ratio and dissolve slower. If possible, gently grind the solid to a fine powder to increase the dissolution rate.[1][2]

    • Equilibration Time: Allow sufficient time for the dissolution process, as it may be slow. Gentle stirring or agitation can help accelerate the process.

  • Troubleshooting Steps:

    • Increase Temperature: The solubility of most solids, including carboxylic acids, increases with temperature.[3][4] Gently warm the solvent while stirring to facilitate dissolution. Be mindful of the solvent's boiling point and the thermal stability of the reactant.

    • Solvent Polarity: this compound is a moderately polar molecule. If it fails to dissolve in a non-polar solvent, try a more polar solvent. Conversely, if a highly polar solvent is ineffective, a less polar one might work better. A qualitative guide is that it is soluble in organic solvents like ethanol and ether and only slightly soluble in water.[5]

    • Co-solvency: Employ a mixture of two or more miscible solvents.[2][6][7] A small amount of a "good" solvent in which the compound is highly soluble can significantly increase its solubility in a "poor" solvent.

    • pH Adjustment (for protic solvents): As a carboxylic acid, the solubility of this compound in protic solvents can be increased by deprotonation.[6][] Adding a small amount of a suitable base (e.g., triethylamine in an organic solvent, or an inorganic base in an aqueous system) can convert the acid to its more soluble salt form.[9]

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Causes:

    • Supersaturation: Dissolving the compound at an elevated temperature may lead to a supersaturated solution that is unstable upon cooling to ambient temperature.

    • Solvent Evaporation: Loss of solvent can increase the concentration of the solute, leading to precipitation.

    • Change in Polarity: If the reaction consumes a reagent that also acts as a co-solvent, the overall solvent polarity may change, causing the product to precipitate.

  • Troubleshooting Steps:

    • Maintain Temperature: If the reaction can be safely conducted at a higher temperature, maintain the elevated temperature throughout the experiment.

    • Use a Reflux Condenser: To prevent solvent loss through evaporation, especially when heating, use a reflux condenser.

    • Optimize Solvent System: Re-evaluate the solvent system. A different solvent or a co-solvent mixture might provide better stability for the dissolved compound throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is generally soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and acetone. It has low solubility in non-polar solvents like hexanes and is only slightly soluble in water.[5] The bulky, non-polar tert-butyl group decreases its aqueous solubility compared to its parent compound, salicylic acid.

Q2: How does the tert-butyl group affect the solubility of 2-hydroxybenzoic acid?

A2: The tert-butyl group is a large, hydrophobic (lipophilic) substituent. Its presence on the aromatic ring increases the overall non-polar character of the molecule, which generally leads to:

  • Decreased solubility in polar solvents like water.

  • Increased solubility in non-polar organic solvents .

Q3: Can I use sonication to improve the dissolution of this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution process. The high-frequency sound waves can help to break down crystal lattices and increase the interaction between the solute and the solvent, thereby accelerating dissolution.

Q4: How can I choose an appropriate co-solvent system?

A4: A good starting point is to choose a primary solvent in which your reactants are at least partially soluble and which is suitable for your reaction conditions. Then, select a co-solvent in which this compound is highly soluble. The two solvents must be miscible. Prepare small-scale trials with varying ratios of the two solvents to find the optimal mixture that keeps all components in solution.

Q5: Will changing the pH of my reaction mixture affect the stability of this compound?

A5: While converting the carboxylic acid to its carboxylate salt by increasing the pH will enhance solubility, it will also change the nucleophilicity of the molecule. The carboxylate is a poorer electrophile than the carboxylic acid. This could affect the desired reaction pathway. Additionally, strong basic conditions could potentially lead to unwanted side reactions. It is crucial to consider the compatibility of the pH adjustment with your specific reaction.

Data Presentation

Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data are estimated based on the general principles of solubility for substituted benzoic acids and are intended for guidance purposes only. Experimental verification is highly recommended.

SolventPolarity IndexEstimated Solubility at 25°C ( g/100 mL)Notes
Water10.2< 0.1Slightly soluble. Solubility increases with pH.
Methanol5.115 - 25Good solubility due to hydrogen bonding.
Ethanol4.320 - 30Very good solubility.
Acetone4.325 - 35Good solubility, suitable for many reactions.
Tetrahydrofuran (THF)4.0> 30High solubility.
Dichloromethane (DCM)3.15 - 10Moderate solubility.
Toluene2.42 - 5Lower solubility.
Hexane0.1< 0.5Poorly soluble.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

Objective: To determine an optimal co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary solvent (e.g., toluene)

  • Co-solvent (e.g., ethanol)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (syringe filters)

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of solvent mixtures with varying volume ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20, 70:30 v/v).

  • Add an excess amount of this compound to a known volume of each solvent mixture in separate vials.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect for undissolved solid.

  • Filter the supersaturated solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved this compound in the filtrate using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal composition for your reaction.

Protocol 2: Solubility Enhancement by pH Adjustment (in Organic Solvents)

Objective: To increase the solubility of this compound in a protic organic solvent by forming a salt.

Materials:

  • This compound

  • Protic organic solvent (e.g., ethanol)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Stirring apparatus

Methodology:

  • Attempt to dissolve this compound in the chosen organic solvent at the desired reaction concentration.

  • If dissolution is incomplete, add a suitable organic base dropwise while stirring.

  • Continue adding the base in small increments until the solid completely dissolves.

  • Monitor the amount of base added. It is advisable to use the minimum amount necessary to achieve dissolution to avoid potential side reactions.

  • Caution: The formation of the salt will alter the reactivity of the carboxylic acid. This method is suitable when the carboxylate form is the desired reactant or when the subsequent reaction step is compatible with the presence of the base.

Visualizations

Caption: A workflow for troubleshooting the dissolution of this compound.

Co_solvency_Protocol A Prepare Solvent Mixtures (Primary Solvent + Co-solvent) B Add Excess Solute to each mixture A->B C Equilibrate with Stirring (24-48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate Concentration (HPLC/UV-Vis) D->E F Determine Optimal Solvent Ratio E->F

Caption: Experimental workflow for the co-solvency method to enhance solubility.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-tert-Butyl-2-hydroxybenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-tert-Butyl-2-hydroxybenzoic acid, alongside alternative analytical techniques. This document outlines detailed experimental protocols, presents a comparative data summary, and includes a workflow visualization to aid in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal

A Comparative Guide to Quantitative Analysis of 5-tert-Butyl-2-hydroxybenzoic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and specialty chemicals like 5-tert-Butyl-2-hydroxybenzoic acid is critical for quality control, stability studies, and formulation development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration—for the assay of this compound. The information presented is supported by experimental data from analogous compounds to offer a comprehensive performance overview.

Quantitative Data Summary

The selection of an analytical method hinges on a balance of performance characteristics. The following table summarizes typical quantitative data for the methods discussed, based on the analysis of phenolic and aromatic acids.

Parameter qNMR HPLC-UV GC-MS Titration
Principle Molar concentrationChromatographic separation & UV absorbanceChromatographic separation & mass detectionAcid-base neutralization
Accuracy (% Recovery) 98.9%[1]97% - 107.1%[1]73.8% - 103.0%[2]High (dependent on standard)
Precision (%RSD) < 1%< 2%[3]2.14% - 11.05%[2]< 1%
Linearity (R²) ≥ 0.999[1]> 0.999[1][4]> 0.99Not Applicable
Limit of Detection (LOD) ~0.48 mg/0.7 mL[1]~0.025 µg/mL[1] - 0.478 mg/L[4]~10 ng/g[5]Higher than other methods
Limit of Quantification (LOQ) ~1.47 mg/0.7 mL[1]~0.083 µg/mL[1] - 1.448 mg/L[4]Dependent on derivatizationHigher than other methods
Sample Throughput ModerateHighModerateLow to Moderate
Impurity Information Structural elucidation possibleRequires reference standards or MSStructural elucidation possibleNon-specific

Experimental Protocols

Quantitative NMR (qNMR) Assay of this compound

Principle: qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the analyte's concentration by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • This compound sample

  • Internal Standard (IS): Maleic acid or 3,4,5-Trichloropyridine (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Analytical balance (accurate to 0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial to achieve a molar ratio close to 1:1 with the analyte.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.

    • Tune and shim the probe to obtain optimal spectral resolution.

    • Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.

    • Key Parameters:

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).

      • Acquisition Time (aq): 3-5 seconds.

      • Pulse Width: Calibrated 90° pulse.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet of the tert-butyl group is often a good choice. For maleic acid, the singlet of the vinyl protons can be used.

    • Calculate the purity of this compound using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Visualization of Experimental Workflow

Below is a diagram illustrating the logical workflow for the quantitative NMR (qNMR) assay.

qNMR_Workflow start Start sample_prep Sample Preparation (Weighing analyte and IS, dissolving in DMSO-d6) start->sample_prep nmr_acquisition NMR Data Acquisition (400 MHz, d1=30s, ns=16) sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction, Integration) nmr_acquisition->data_processing calculation Purity Calculation data_processing->calculation end End calculation->end

Caption: Workflow for the qNMR assay of this compound.

Comparison with Alternative Methods

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the quantification of organic compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable.

  • Advantages: High sensitivity, high throughput with autosamplers, and excellent for routine analysis of multiple samples.

  • Disadvantages: Requires a specific reference standard for the analyte, potential for different UV response factors for impurities leading to inaccurate quantification by area percent, and higher solvent consumption compared to qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, often requiring derivatization to increase its volatility.

  • Advantages: High sensitivity and selectivity, and provides structural information for impurity identification.

  • Disadvantages: Derivatization adds a step to sample preparation which can introduce errors, and it is not suitable for thermally labile compounds.

Titration

As a carboxylic acid, this compound can be assayed by acid-base titration.

  • Advantages: A simple, inexpensive, and absolute quantification method.

  • Disadvantages: Lacks specificity as it titrates all acidic protons, lower sensitivity compared to chromatographic and NMR methods, and can be challenging in non-aqueous media.

Conclusion

Quantitative NMR (qNMR) stands out as a powerful, primary method for the assay of this compound. Its key advantage lies in its ability to provide accurate and precise quantification without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard. While HPLC offers higher throughput and sensitivity for trace analysis, and GC-MS provides excellent structural elucidation for impurities, qNMR offers a unique combination of accuracy, structural information, and versatility. Titration, though simple, lacks the specificity required for complex samples. The choice of method should be guided by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the availability of reference standards.

References

A Comparative Analysis of the Antioxidant Activity of 5-tert-Butyl-2-hydroxybenzoic Acid and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, both synthetic and naturally derived phenolic compounds are of significant interest for their potential to mitigate oxidative stress. This guide provides a comparative overview of the antioxidant activity of 5-tert-Butyl-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, and Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. Due to a lack of direct comparative studies, this analysis will contextualize the potential antioxidant capacity of this compound by examining the established activity of BHT and the structure-activity relationships of related hydroxybenzoic acids.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is commonly determined by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for BHT and various hydroxybenzoic acid derivatives from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundDPPH IC50 (µg/mL)DPPH IC50 (µM)Reference
BHT (Butylated Hydroxytoluene) 23 - 202.35104.4 - 918.3[1]
3,5-dihydroxybenzoic acid-> gentisic acid[2]
Gentisic acid (2,5-dihydroxybenzoic acid)-> 3,4-dihydroxybenzoic acid[2]
3,4-dihydroxybenzoic acid-> gallic acid[2]
Gallic acid (3,4,5-trihydroxybenzoic acid)-> syringic acid[2]
Syringic acid-> vanillic acid[2]
2,3-dihydroxybenzoic acid-5.86 ± 0.64[3]
3,4,5-trihydroxybenzoic acid (Gallic acid)-2.42 ± 0.08[4]

Note: The IC50 values for BHT are presented as a range from various studies and may not be directly comparable due to differing experimental conditions.[1] The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups.[2][4] For instance, an increase in the number of hydroxyl groups generally leads to higher antioxidant activity.[4]

Mechanism of Antioxidant Action

Phenolic antioxidants, including both this compound and BHT, exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl (-OH) group to free radicals. This process neutralizes the radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring. The presence of bulky substituents, such as the tert-butyl groups in BHT, can further enhance antioxidant activity by sterically hindering the phenoxyl radical and preventing it from initiating new oxidation reactions.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Free_Radical->Phenolic_Antioxidant accepts H• Phenoxyl_Radical Stabilized Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Phenoxyl_Radical donates H• Neutralized_Molecule Neutralized Molecule (RH) Phenolic_Antioxidant->Neutralized_Molecule neutralizes

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. This change is measured spectrophotometrically.[1][5]

Procedure:

  • A 0.1 mM solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • A specific volume of the test or standard solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control sample containing the solvent instead of the antioxidant is also measured.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

The IC50 value is then determined from a plot of percent inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • A small volume of the test or standard solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Conclusion

References

spectroscopic comparison of 5-tert-Butyl-2-hydroxybenzoic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and synthetic chemistry, a nuanced understanding of a molecule's structure and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of 5-tert-Butyl-2-hydroxybenzoic acid and its derivative, methyl 5-tert-butyl-2-hydroxybenzoate. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can elucidate the subtle yet significant structural distinctions arising from the esterification of the carboxylic acid functionality.

At a Glance: Key Spectroscopic Differences

The primary structural difference between this compound and its methyl ester is the conversion of the carboxylic acid group (-COOH) to a methyl ester group (-COOCH₃). This modification significantly alters the spectroscopic fingerprints of the molecule, as summarized below.

Spectroscopic TechniqueThis compoundMethyl 5-tert-butyl-2-hydroxybenzoateKey Differences
IR Spectroscopy Broad O-H stretch (acid), C=O stretch (acid)O-H stretch (phenol), C=O stretch (ester), C-O stretch (ester)Disappearance of the broad carboxylic acid O-H band and a shift in the carbonyl (C=O) stretching frequency. Appearance of characteristic ester C-O stretches.
¹H NMR Spectroscopy Acidic proton signal (highly deshielded)Methyl singlet signalAbsence of the carboxylic acid proton signal and the appearance of a new singlet corresponding to the methyl ester protons.
¹³C NMR Spectroscopy Carboxylic acid carbon signalEster carbonyl and methoxy carbon signalsShift in the carbonyl carbon resonance and the appearance of a new signal for the methoxy carbon.
Mass Spectrometry Molecular ion peak and characteristic fragmentationMolecular ion peak shifted by +14 Da, distinct fragmentationThe molecular ion peak of the ester is 14 atomic mass units higher than the acid. Fragmentation patterns differ due to the presence of the ester group.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The most dramatic difference observed in the IR spectra is the modification of the hydroxyl and carbonyl stretching vibrations.

This compound: The spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded carboxylic acid dimer.[1] The carbonyl (C=O) stretch of the carboxylic acid is typically observed around 1680-1700 cm⁻¹.[1]

Methyl 5-tert-butyl-2-hydroxybenzoate: The broad carboxylic acid O-H band is absent. Instead, a sharper O-H stretch for the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester appears at a higher frequency, typically in the range of 1700-1730 cm⁻¹.[2] Additionally, characteristic C-O stretching bands for the ester group appear around 1100-1300 cm⁻¹.[2]

Table 1: Comparative IR Data

Functional GroupThis compound (cm⁻¹)Methyl 5-tert-butyl-2-hydroxybenzoate (cm⁻¹)
O-H Stretch (Phenolic)~3200-3600~3200-3600
O-H Stretch (Carboxylic Acid)~2500-3300 (very broad)N/A
C-H Stretch (Aromatic & Aliphatic)~2850-3100~2850-3100
C=O Stretch~1680-1700 (Carboxylic Acid)~1700-1730 (Ester)
C-O Stretch~1210-1320 (Carboxylic Acid)~1100-1300 (Ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectra clearly distinguish the two compounds. The most notable difference is the disappearance of the acidic proton of the carboxylic acid and the appearance of a new signal for the methyl group of the ester.

This compound:

  • A highly deshielded singlet for the carboxylic acid proton, typically appearing above 10 ppm.

  • A singlet for the nine equivalent protons of the tert-butyl group.

  • Signals for the aromatic protons, with splitting patterns dependent on their substitution.

Methyl 5-tert-butyl-2-hydroxybenzoate:

  • The carboxylic acid proton signal is absent.

  • A new singlet appears around 3.9 ppm, corresponding to the three protons of the methyl ester group.[3]

  • The signals for the tert-butyl and aromatic protons remain, with slight shifts in their chemical environment due to the electronic effect of the ester group.

Table 2: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm)

Proton AssignmentThis compoundMethyl 5-tert-butyl-2-hydroxybenzoate
-C(CH₃)₃~1.3~1.30
-OCH₃N/A~3.90
Aromatic-H~6.8 - 7.8~6.90, ~7.30, ~7.70
-OH (Phenolic)Variable~10.8
-COOH>10N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the structural change.

This compound:

  • A signal for the carboxylic acid carbonyl carbon, typically in the range of 170-185 ppm.

  • Signals for the aromatic carbons and the carbons of the tert-butyl group.

Methyl 5-tert-butyl-2-hydroxybenzoate:

  • The ester carbonyl carbon signal appears in a similar region to the carboxylic acid, around 170 ppm.[3]

  • A new signal for the methoxy (-OCH₃) carbon appears around 52 ppm.[3]

  • The chemical shifts of the aromatic and tert-butyl carbons are slightly altered.

Table 3: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ ppm)

Carbon AssignmentThis compoundMethyl 5-tert-butyl-2-hydroxybenzoate
-C (CH₃)₃~34~34.5
-C(C H₃)₃~31~31.5
-OC H₃N/A~52.0
Aromatic Carbons~110 - 160~112.0 - 160.0
C =O~170-185 (Acid)~170.0 (Ester)
Mass Spectrometry (MS)

Mass spectrometry reveals a clear difference in the molecular weight and fragmentation patterns of the two compounds.

This compound:

  • The molecular ion peak [M]⁺ will correspond to its molecular weight.

  • Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[4]

Methyl 5-tert-butyl-2-hydroxybenzoate:

  • The molecular ion peak [M]⁺ will be 14 units higher than that of the acid due to the addition of a CH₂ group.

  • Characteristic fragmentation of the ester includes the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonThis compoundMethyl 5-tert-butyl-2-hydroxybenzoate
[M]⁺ 194208
[M-15]⁺ 179 (loss of -CH₃)193 (loss of -CH₃ from t-butyl)
[M-17]⁺ 177 (loss of -OH)N/A
[M-31]⁺ N/A177 (loss of -OCH₃)
[M-45]⁺ 149 (loss of -COOH)N/A

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[5]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]

  • Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Molecular Relationship and Experimental Workflow

G cluster_compounds Chemical Relationship Acid This compound (-COOH) Ester Methyl 5-tert-butyl-2-hydroxybenzoate (-COOCH3) Acid->Ester Esterification (+CH3OH, -H2O) Ester->Acid Hydrolysis (+H2O, -CH3OH)

Caption: Chemical transformation between the acid and its methyl ester.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample Preparation ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms data Data Acquisition ir->data nmr->data ms->data analysis Spectral Interpretation & Structural Elucidation data->analysis conclusion Comparative Analysis analysis->conclusion

Caption: A generalized workflow for comparative spectroscopic analysis.

References

Comparative Guide to the Biological Activity of 5-tert-Butyl-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 5-tert-butyl-2-hydroxybenzoic acid, a scaffold of interest in medicinal chemistry. Due to its structural similarity to salicylic acid, this class of compounds has been investigated for a range of therapeutic applications. This document summarizes key findings on their antimicrobial and anti-inflammatory properties, supported by experimental data from published studies on structurally related compounds. Detailed experimental protocols and visualizations of relevant pathways are included to facilitate further research and development.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-hydroxybenzoic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a bulky tert-butyl group at the 5-position can influence the lipophilicity and binding affinity of these derivatives to their biological targets.

While a direct comparative study on a series of this compound derivatives is not extensively available in the public domain, research on structurally similar compounds provides valuable insights. For instance, a di-tert-butylphenol derivative, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), has demonstrated significant anti-nociceptive and anti-inflammatory activities in murine models.[1][2]

Oral administration of LQFM218 showed a dose-dependent reduction in acetic acid-induced abdominal writhing and nociception in the formalin test.[1][2] Furthermore, in acute inflammation models, this compound effectively reduced paw edema and the levels of key inflammatory mediators.[1][2]

Table 1: Anti-inflammatory and Anti-nociceptive Activity of a Structurally Related Di-tert-butylphenol Derivative (LQFM218)

Biological ActivityExperimental ModelTreatment (Dose)Observed Effect (% Reduction)Reference
Anti-nociceptive Acetic acid-induced abdominal writhingLQFM218 (50 mg/kg)18.8%[1][2]
LQFM218 (100 mg/kg)31.6%[1][2]
LQFM218 (200 mg/kg)48.3%[1][2]
Formalin test (second phase)LQFM218 (100 mg/kg)61.4%[1][2]
Anti-inflammatory Carrageenan-induced paw edemaLQFM218 (100 mg/kg)33.8% - 42.6%[1][2]
Carrageenan-induced pleurisy (Polymorphonuclear cell migration)LQFM218 (100 mg/kg)35.4%[1][2]
Carrageenan-induced pleurisy (Myeloperoxidase activity)LQFM218 (100 mg/kg)52.2%[1][2]
Carrageenan-induced pleurisy (PGE₂ levels)LQFM218 (100 mg/kg)23.0%[1][2]
Carrageenan-induced pleurisy (TNF-α levels)LQFM218 (100 mg/kg)67.6%[1][2]
Carrageenan-induced pleurisy (IL-1β levels)LQFM218 (100 mg/kg)53.4%[1][2]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 2-hydroxybenzoic acid derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Derivatives 5-tert-Butyl-2-hydroxybenzoic Acid Derivatives Derivatives->COX_Enzymes Inhibition

Figure 1. Proposed mechanism of action via the cyclooxygenase pathway.

Antimicrobial Activity

Amide derivatives of benzoic acids are a class of compounds that have been extensively studied for their antimicrobial properties. The synthesis of N-substituted amides of this compound is a promising strategy to develop new antimicrobial agents.

A study on N-benzamide derivatives of a related p-hydroxy benzoic acid scaffold has shown significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

Table 2: Antibacterial Activity of N-Benzamide Derivatives

Compound IDSubstituentTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5a UnspecifiedB. subtilis256.25
E. coli313.12
6b UnspecifiedE. coli243.12
6c UnspecifiedB. subtilis246.25
Ciprofloxacin (Standard)B. subtilis-0.5
E. coli-1

Note: The exact structures of compounds 5a, 6b, and 6c were not detailed in the provided abstract but are derivatives of p-hydroxy benzoic acid.

Experimental Protocols

Synthesis of N-Substituted Amides of this compound

A general and efficient method for the synthesis of amides from carboxylic acids involves the use of a coupling agent.

  • Activation: this compound is dissolved in an appropriate solvent (e.g., DMF or DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt) are added.

  • Coupling: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).

  • Work-up and Purification: The reaction mixture is typically washed with acidic and basic solutions to remove unreacted starting materials and by-products. The final product is then purified by recrystallization or column chromatography.

Amide_Synthesis Carboxylic_Acid This compound Coupling_Agent EDCI / HOBt Carboxylic_Acid->Coupling_Agent Amide_Product N-Substituted Amide Derivative Coupling_Agent->Amide_Product Amine R-NH₂ Amine->Amide_Product

Figure 2. General workflow for the synthesis of amide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The available data, primarily from structurally related compounds, suggest that derivatives of this compound are a promising scaffold for the development of new therapeutic agents with potential anti-inflammatory and antimicrobial activities. The synthesis of amide and ester libraries of this core structure and their systematic biological evaluation are warranted to establish clear structure-activity relationships and identify lead compounds for further optimization. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundation for researchers to design and execute such studies.

References

Safety Operating Guide

Proper Disposal of 5-tert-Butyl-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-tert-Butyl-2-hydroxybenzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This chemical should be managed as hazardous waste, necessitating disposal through a licensed facility in accordance with all applicable local, state, and federal regulations.[1][2][3][4] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited.[1][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[4] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste.[6]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[7] Store incompatible wastes separately.[6]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection.[7][8] The container must be in good condition and have a secure lid.[7]

    • As soon as waste is added, affix a "Hazardous Waste" label to the container.[1][6][7]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the location of origin (e.g., lab and room number), and the principal investigator's name and contact information.[1] Abbreviations and chemical formulas are not permissible.[1]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.[6][7][8]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.[6]

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[6]

  • Disposal of Empty Containers:

    • A container that held this compound is considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the chemical.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can typically be disposed of as regular trash, though it is best to deface the label first.[6][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.[1]

    • Do not transport hazardous waste outside of the laboratory; this should be handled by trained EHS personnel.[6]

Key Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][6][8]
Disposal Method Approved Waste Disposal Plant[3][4]
PPE Requirement Safety glasses, chemical-resistant gloves, lab coat[4]
Container Labeling "Hazardous Waste" with full chemical name, date, and origin[1][6][7]
Empty Container Disposal Triple-rinse with appropriate solvent; collect rinsate as hazardous waste[6][7]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Identify 5-tert-Butyl-2- hydroxybenzoic acid waste B Wear appropriate PPE (gloves, goggles, lab coat) A->B C Select a compatible, leak-proof waste container B->C D Affix 'Hazardous Waste' label C->D E Add waste to container D->E F Keep container closed E->F G Store in designated satellite accumulation area F->G H Use secondary containment G->H I Contact EHS for pickup H->I J Complete waste disposal forms I->J K EHS transports for disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.